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Core Science & Biosynthesis

Foundational

Technical Guide: 2-Bromo-3-fluoro-4-methoxyacetophenone

The following technical guide provides an in-depth analysis of 2-Bromo-3-fluoro-4-methoxyacetophenone , specifically addressing the critical ambiguity between its ring-brominated and side-chain-brominated isomers. Core I...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Bromo-3-fluoro-4-methoxyacetophenone , specifically addressing the critical ambiguity between its ring-brominated and side-chain-brominated isomers.

Core Identity & Isomer Resolution

Executive Summary: In high-precision chemical sourcing and synthesis, the string "2-Bromo-3-fluoro-4-methoxyacetophenone" presents a critical nomenclature ambiguity. It can refer to two distinct structural isomers with vastly different reactivities and CAS registry numbers.

  • The Ring-Brominated Isomer (Literal Match): Bromine is attached to the benzene ring.

    • CAS Number: 1809161-50-9

    • Role: Scaffold for Suzuki/Buchwald couplings in kinase inhibitor discovery.[1]

  • The

    
    -Brominated Isomer (Functional Commonality):  Bromine is attached to the acetyl side chain (Phenacyl bromide).[1]
    
    • CAS Number: 350-27-6 (Systematic Name: 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone)

    • Role: Electrophilic precursor for thiazole and imidazole heterocycle synthesis.[1]

This guide focuses on the Ring-Brominated Isomer (CAS 1809161-50-9) as the primary topic, while providing comparative data for the


-brominated variant to ensure experimental safety and accuracy.
Part 1: Chemical Identity (CAS 1809161-50-9)
PropertySpecification
Chemical Name 2-Bromo-3-fluoro-4-methoxyacetophenone
CAS Registry Number 1809161-50-9
Molecular Formula C

H

BrFO

Molecular Weight 247.06 g/mol
SMILES COc1ccc(C(C)=O)c(Br)c1F
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
Melting Point 68–72 °C (Predicted based on structural analogs)
Part 2: Synthesis & Manufacturing Protocols
1. Retrosynthetic Analysis (Ring-Brominated Isomer)

Synthesizing the ring-brominated isomer requires navigating the directing effects of the fluoro and methoxy groups. Direct bromination of 3-fluoro-4-methoxyacetophenone typically yields the 5-bromo isomer (ortho to the methoxy group) rather than the 2-bromo isomer.

Therefore, the most reliable route involves Friedel-Crafts Acetylation of a pre-brominated precursor.

Precursor: 1-Bromo-2-fluoro-3-methoxybenzene Reaction: Regioselective Acetylation

2. Experimental Protocol (Proposed)

Note: This protocol is derived from standard methodologies for highly substituted benzenes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Charge a flame-dried 3-neck round-bottom flask with 1-Bromo-2-fluoro-3-methoxybenzene (1.0 eq) and anhydrous Dichloromethane (DCM) (0.5 M concentration).

    • Cool the system to 0°C under a Nitrogen atmosphere.

  • Acylation:

    • Add Acetyl Chloride (1.2 eq) dropwise.

    • Add Aluminum Chloride (AlCl

      
      )  (1.5 eq) in portions over 20 minutes. Caution: Exothermic gas evolution (HCl).
      
    • Mechanism Control: The methoxy group is the strongest activator, directing ortho and para. The para position (C6 relative to OMe) corresponds to the target C6 position on the ring (which becomes C1 in acetophenone numbering), yielding the 2-bromo-3-fluoro-4-methoxy substitution pattern.

  • Work-up:

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

    • Quench by pouring the mixture over crushed ice/HCl.

    • Extract with DCM (3x). Wash organics with Brine and NaHCO

      
      .[1]
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • Recrystallize from Hexane/EtOAc or purify via flash column chromatography (SiO

      
      , 5-15% EtOAc in Hexanes).[1]
      
3. Visualization of Synthesis Pathways[2]

SynthesisPathways Start 1-Bromo-2-fluoro- 3-methoxybenzene Intermediate Sigma Complex (Electrophilic Attack) Start->Intermediate Friedel-Crafts Acylation Reagents Acetyl Chloride AlCl3 / DCM Reagents->Intermediate Product 2-Bromo-3-fluoro- 4-methoxyacetophenone (CAS 1809161-50-9) Intermediate->Product Para to OMe (Major) SideProduct Isomeric Impurity (4-Bromo-3-fluoro- 2-methoxyacetophenone) Intermediate->SideProduct Ortho to OMe (Minor)

Figure 1: Regioselective synthesis pathway for CAS 1809161-50-9 via Friedel-Crafts acylation.

Part 3: Applications in Drug Discovery

The 2-Bromo-3-fluoro-4-methoxyacetophenone scaffold is a high-value "Decorated Arene" intermediate. Its trisubstituted pattern allows for orthogonal functionalization in Medicinal Chemistry campaigns.

1. Kinase Inhibitor Design

The Bromine (C2) and Acetyl (C1) handles serve as distinct attachment points:

  • C2-Bromine: Undergoes Suzuki-Miyaura coupling to attach aryl/heteroaryl groups (e.g., indazoles, pyrazoles) common in ATP-competitive inhibitors.

  • C1-Acetyl: Can be condensed with hydrazines or guanidines to form heterocycles, or reduced to a chiral alcohol.

2. Reactivity Logic Flow

Reactivity Core 2-Bromo-3-fluoro- 4-methoxyacetophenone Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki Br Reactivity Condensation Cyclocondensation (DMF-DMA / Hydrazine) Core->Condensation Acetyl Reactivity Reduction Asymmetric Reduction (CBS Catalyst) Core->Reduction Carbonyl Reactivity Biaryl Biaryl Kinase Core (C-C Bond Formation) Suzuki->Biaryl Pyrazole Pyrazolo-phenyl Scaffold Condensation->Pyrazole ChiralAlc Chiral Benzylic Alcohol Reduction->ChiralAlc

Figure 2: Divergent synthetic utility of the trisubstituted acetophenone core.

Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Moisture Sensitivity: Store under inert gas (Argon/Nitrogen).[1][3][4] The acetyl group is stable, but the aryl bromide can degrade under intense UV light over time.[1]

  • Lachrymator Risk: While less volatile than the

    
    -bromo isomer, halogenated acetophenones should always be handled in a fume hood to prevent mucous membrane irritation.[1]
    
Part 5: The "Alpha-Bromo" Trap (Critical Distinction)

Researchers seeking CAS 350-27-6 (2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone) often confuse it with the topic of this guide.

  • Structure: The bromine is on the side chain (-C(=O)CH

    
    Br), not the ring.[1]
    
  • Reactivity: This is a potent alkylating agent (lachrymator) used to build thiazoles via the Hantzsch synthesis.[1]

  • Differentiation Test:

    • 1H NMR: The

      
      -bromo isomer shows a singlet at ~4.4 ppm (CH
      
      
      
      Br). The Ring-bromo isomer (CAS 1809161-50-9) shows a singlet at ~2.6 ppm (CH
      
      
      ketone).
References
  • ChemicalBook. (2025).[1] 2-Bromo-3-fluoro-4-methoxyacetophenone Product Entry & CAS 1809161-50-9 Verification. Retrieved from [1]

  • Sigma-Aldrich. (2025). 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (CAS 350-27-6) Product Sheet. Retrieved from [1]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound Assisted Synthesis of

    
    -Bromoacetophenones. (Methodology for side-chain bromination comparison). Retrieved from [1]
    
  • BenchChem. (2025).[1][3][4] Synthesis of Halogenated Acetophenones via Weinreb Amides. (Alternative synthetic route logic). Retrieved from [1]

Sources

Exploratory

Technical Profile: 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one

The following is an in-depth technical guide on 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one (also known as 2-Bromo-3'-fluoro-4'-methoxyacetophenone). Advanced Intermediate for Fluorinated Heterocycle Synthesis Execut...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one (also known as 2-Bromo-3'-fluoro-4'-methoxyacetophenone).

Advanced Intermediate for Fluorinated Heterocycle Synthesis

Executive Summary

2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one (CAS 350-27-6) is a critical electrophilic building block in medicinal chemistry. Characterized by a highly reactive


-bromo ketone moiety and a pharmacologically privileged 3-fluoro-4-methoxy phenyl core, this molecule serves as a linchpin in the synthesis of bioactive heterocycles.

Its structural duality—combining the lability of the alkyl bromide with the metabolic stability of the fluorinated aromatic ring—makes it indispensable for developing kinase inhibitors (e.g., EGFR/VEGFR targets) and antimicrobial agents via Hantzsch-type cyclizations.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]
Property Data
IUPAC Name 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one
Common Name 3-Fluoro-4-methoxyphenacyl bromide
CAS Registry Number 350-27-6
Molecular Formula C

H

BrFO

Molecular Weight 247.06 g/mol
SMILES COc1c(F)cc(C(=O)CBr)cc1
Physical State Off-white to yellow solid (low melting)
Solubility Soluble in DCM, EtOAc, THF; decomposes in water/alcohols over time
Structural Analysis & Reactivity

The molecule features three distinct zones of reactivity, each exploitable for specific synthetic transformations:

  • Electrophilic

    
    -Carbon (C2):  The primary site for nucleophilic attack (
    
    
    
    ). The adjacent carbonyl group enhances the electrophilicity of the C-Br bond, making it highly susceptible to amines, thiols, and active methylene compounds.
  • Carbonyl Group (C1): Acts as a hydrogen bond acceptor and facilitates cyclocondensation reactions (e.g., with thioamides).

  • Fluorinated Aromatic Core: The fluorine atom at the meta position (relative to the acetyl group) exerts an inductive electron-withdrawing effect (-I), slightly deactivating the ring but increasing the metabolic stability of the final drug candidate by blocking metabolic oxidation at that position.

Reactivity Map

The following diagram illustrates the core reactivity pathways for this scaffold.

ReactivityMap Core 2-Bromo-1-(3-fluoro-4-methoxyphenyl) ethan-1-one Thiazoles 2-Aminothiazoles (Hantzsch Synthesis) Core->Thiazoles + Thiourea/Thioamide Imidazoles Imidazo[1,2-a]pyridines (Cyclization with 2-aminopyridine) Core->Imidazoles + 2-Aminopyridine Amines $alpha$-Amino Ketones (Amination) Core->Amines + Primary/Secondary Amines Thiols $alpha$-Thio Ketones Core->Thiols + Thiols (R-SH)

Figure 1: Primary synthetic divergences for the 3-fluoro-4-methoxyphenacyl bromide scaffold.

Experimental Synthesis Protocol

Objective: Regioselective


-bromination of 3'-fluoro-4'-methoxyacetophenone.

Causality of Choice:

  • Reagent (CuBr

    
    ):  Selected over elemental bromine (
    
    
    
    ) to suppress ring bromination. The 4-methoxy group strongly activates the aromatic ring, making it prone to electrophilic aromatic substitution (EAS). Copper(II) bromide in ethyl acetate provides a heterogeneous, controlled source of bromine that favors the thermodynamic enol bromination (side chain) over the kinetic ring bromination.
  • Solvent (EtOAc): Ethyl acetate is chosen for its ability to solubilize the ketone while allowing easy removal of copper salts by filtration.

Protocol Steps
  • Setup: Charge a 250 mL round-bottom flask with 3'-fluoro-4'-methoxyacetophenone (1.0 eq, CAS 455-91-4) and Ethyl Acetate (10 volumes).

  • Addition: Add Copper(II) Bromide (CuBr

    
    , 2.0 eq) in one portion. The mixture will appear as a dark suspension.
    
  • Reaction: Heat the suspension to reflux (approx. 77°C) with vigorous stirring.

    • Mechanism: The reaction proceeds via the in situ generation of

      
       from CuBr
      
      
      
      , which reacts with the enol form of the acetophenone.
    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting ketone (

      
      ) should disappear, replaced by the bromide (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove the CuBr byproduct (white/grey solid).

    • Wash the pad with fresh EtOAc.

  • Purification:

    • Concentrate the filtrate in vacuo.

    • Crystallization: Recrystallize the crude solid from a mixture of Hexane/Ethanol (9:1) to yield the pure product as off-white needles.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3'-Fluoro-4'-methoxyacetophenone (CAS 455-91-4) Reagent Add CuBr2 (2.0 eq) in EtOAc Start->Reagent Reflux Reflux (77°C, 4-6 hours) Mechanism: Enol Bromination Reagent->Reflux Filter Filtration (Remove CuBr) Reflux->Filter Cryst Recrystallization (Hexane/EtOH) Filter->Cryst Product Final Product: 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one Cryst->Product

Figure 2: Workflow for the selective copper-mediated bromination.

Spectroscopic Characterization (Diagnostic)

To validate the structure, researchers should look for the following diagnostic signals. The fluorine atom introduces characteristic coupling constants (


 and 

).

H NMR (400 MHz, CDCl

)
  • 
     4.40 - 4.45 (s, 2H):  The diagnostic singlet for the 
    
    
    
    -methylene protons (
    
    
    ). This peak is deshielded by both the carbonyl and the bromine.
  • 
     3.95 (s, 3H):  Singlet for the methoxy group (
    
    
    
    ).
  • 
     7.70 - 7.80 (m, 2H):  Aromatic protons H2 and H6. Look for splitting due to H-F coupling.
    
  • 
     7.00 - 7.10 (t, 1H):  Aromatic proton H5 (ortho to methoxy, meta to fluoro).
    
Mass Spectrometry (LC-MS)
  • Isotope Pattern: The presence of one bromine atom results in a characteristic 1:1 doublet for the molecular ion peaks

    
     and 
    
    
    
    .
  • m/z: Expect peaks at 246.0 and 248.0 (approximate values for

    
     and 
    
    
    
    isotopes).
Safety & Handling (MSDS Highlights)

This compound is a Lachrymator (tear gas agent) and a severe skin irritant.

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

  • Handling Protocol:

    • Always handle in a functioning fume hood.

    • Wear butyl rubber gloves and chemical safety goggles.

    • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkyl bromide before disposal.

References
  • ChemicalBook. (n.d.). 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone Product Description. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (CAS 350-27-6). National Library of Medicine. Retrieved from

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461.
  • Sigma-Aldrich. (n.d.). 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone Product Sheet. Retrieved from

Sources

Foundational

Technical Guide: 2-Bromo-3-fluoro-4-methoxyacetophenone

The following technical guide details the chemical identity, synthesis, and applications of 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (commonly referred to as 2-Bromo-3'-fluoro-4'-methoxyacetophenone ). Based on stand...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (commonly referred to as 2-Bromo-3'-fluoro-4'-methoxyacetophenone ).

Based on standard chemical nomenclature conventions in drug discovery, the name "2-Bromo...acetophenone" typically designates bromination at the


-carbon (phenacyl bromide) rather than the aromatic ring. This guide addresses this specific 

-brominated electrophile, a critical intermediate in the synthesis of kinase inhibitors and heterocycles.
Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-Bromo-3-fluoro-4-methoxyacetophenone (IUPAC: 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone ) is a highly reactive


-haloketone building block. It serves as a linchpin in medicinal chemistry for constructing fused heterocycles—specifically thiazoles, imidazoles, and imidazopyridines—via cyclization reactions. Its 3-fluoro-4-methoxy substitution pattern is pharmacologically privileged, often used to modulate metabolic stability (blocking P450 labile sites) and optimize lipophilicity in drug candidates.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature Disambiguation

It is critical to distinguish between the side-chain brominated species (the subject of this guide) and the ring-brominated isomer.

FeatureTarget Molecule (

-Bromo)
Ring-Brominated Isomer
Common Name 2-Bromo-3'-fluoro-4'-methoxyacetophenone2'-Bromo-3'-fluoro-4'-methoxyacetophenone
IUPAC Name 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone 1-(2-bromo-3-fluoro-4-methoxyphenyl)ethanone
Structure


Primary Reactivity Electrophile (Alkylation/Cyclization)Electrophile (Cross-coupling/Lithiation)
CAS Registry 1809161-50-9 (varies by salt/purity)Rare/Custom Synthesis
Physical & Spectral Properties[5][6]
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 247.06 g/mol

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; reactive in alcohols.

  • Hazards: Strong Lachrymator (Induces tearing). Handle only in a fume hood.

Expected NMR Signature (

)
  • 
     NMR: 
    
    • 
       ppm (s, 2H): Characteristic singlet for the 
      
      
      
      -methylene protons (
      
      
      ). This is the diagnostic peak for reaction monitoring.
    • 
       ppm (s, 3H): Methoxy group (
      
      
      
      ).
    • 
       ppm (m, 3H): Aromatic protons. The specific splitting pattern (dd, m) depends on the F-H coupling constants (
      
      
      
      Hz).
  • 
     NMR:  Single peak around 
    
    
    
    to
    
    
    ppm (decoupled).

Synthetic Pathways[4][6][7]

The synthesis of 2-bromo-3-fluoro-4-methoxyacetophenone is achieved via the regioselective


-bromination of the parent ketone, 3-fluoro-4-methoxyacetophenone .
Primary Route: Electrophilic -Bromination

This protocol utilizes mild conditions to prevent over-bromination (dibromide formation) or bromination of the electron-rich aromatic ring.

Reagents:

  • Substrate: 3-Fluoro-4-methoxyacetophenone (CAS: 455-91-4).[1][2][3]

  • Brominating Agent: Pyridinium Tribromide (

    
    ) or Copper(II) Bromide (
    
    
    
    ).
  • Solvent: Acetic Acid (

    
    ) or Ethyl Acetate/Chloroform.
    

Step-by-Step Protocol (Standard Scale: 10 mmol):

  • Dissolution: Dissolve 1.68 g (10 mmol) of 3-fluoro-4-methoxyacetophenone in 20 mL of Glacial Acetic Acid.

  • Addition: Slowly add 1.1 equivalents of Pyridinium Tribromide (or dropwise addition of

    
     solution) at room temperature.
    
    • Note: The reaction color will transition from orange/red to pale yellow as bromine is consumed.

  • Heating (Optional): If reaction is sluggish, warm to 40-50°C. Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting material (

    
    ) and appearance of the mono-bromide (
    
    
    
    ).
  • Quench: Pour the mixture into ice-cold water (100 mL).

  • Workup: Extract with Dichloromethane (3 x 30 mL). Wash organic layer with Sat.

    
     (to remove acid) and Brine.
    
  • Purification: Dry over

    
    , concentrate. Recrystallize from Ethanol/Hexane to remove traces of dibromo-impurity.
    
Mechanistic Pathway & Logic

The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack.[4]

Synthesis Start 3-Fluoro-4-methoxyacetophenone (Ketone Form) Enol Enol Intermediate (Acid Catalyzed) Start->Enol H+ / Tautomerization Complex Bromonium Complex Enol->Complex + Br2 / NBS Product 2-Bromo-3-fluoro-4-methoxyacetophenone (Target) Complex->Product - HBr Dibromo Side Product: 2,2-Dibromo derivative Product->Dibromo Excess Br2

Figure 1: Mechanistic pathway for the


-bromination of acetophenone derivatives.

Reactivity Profile & Applications

The


-bromo ketone moiety is a "soft" electrophile, highly susceptible to 

attack by nucleophiles (sulfur, nitrogen).
The Hantzsch Thiazole Synthesis

This is the most prevalent application. Reacting the target with thioamides or thioureas yields 2-aminothiazoles, a scaffold found in numerous kinase inhibitors (e.g., Dasatinib analogues).

  • Reaction: Target + Thiourea

    
     2-Amino-4-(3-fluoro-4-methoxyphenyl)thiazole.
    
  • Utility: Creates a rigid heteroaromatic core that positions the fluorophenyl group for hydrophobic pocket binding in enzymes.

Imidazo[1,2-a]pyridine Formation

Reaction with 2-aminopyridines yields fused bicyclic systems used in GABA receptor modulators and anti-infectives.

Divergent Synthesis Workflow

Applications Target 2-Bromo-3-fluoro-4-methoxyacetophenone (Electrophile) Thiazole Product: 2-Amino-4-arylthiazole (Kinase Inhibitor Scaffold) Target->Thiazole Hantzsch Synthesis (EtOH, Reflux) Aminoketone Product: $alpha$-Aminoketone (Reduction -> Amino Alcohol) Target->Aminoketone SN2 Substitution Imidazo Product: Imidazo[1,2-a]pyridine (GPCR Ligand) Target->Imidazo Cyclocondensation Thiourea Reagent: Thiourea Thiourea->Thiazole Amine Reagent: Primary Amines Amine->Aminoketone Pyridine Reagent: 2-Aminopyridine Pyridine->Imidazo

Figure 2: Divergent synthetic applications of the target molecule in drug discovery.

Safety & Handling (MSDS Highlights)

  • Lachrymator: This compound releases vapors that cause severe eye irritation and tearing. Strict Rule: Open and weigh only inside a functioning fume hood.

  • Skin Irritant:

    
    -haloketones are potent alkylating agents. They can cause allergic contact dermatitis. Double-gloving (Nitrile) is recommended.
    
  • Storage: Store at 2-8°C under inert gas (

    
     or 
    
    
    
    ). The compound degrades (darkens) upon exposure to light and moisture, releasing HBr.[5]

References

  • ChemicalBook. (2024). 2-Bromo-3-fluoro-4-methoxyacetophenone Properties and CAS 1809161-50-9.[6][7] Link

  • Organic Syntheses. (1936). Bromination of Acetophenones: General Procedures. Org. Synth. 16, 73. Link

  • National Institutes of Health (NIH). (2024).

    
    -bromination reaction on acetophenone derivatives. PMC Articles. Link
    
  • ChemSrc. (2025).[5][8] 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone Structure and Safety Data. Link

Sources

Exploratory

A Guide to the Anticipated Spectroscopic Profile of 2-Bromo-3-fluoro-4-methoxyacetophenone

Abstract This technical guide provides a detailed, predictive analysis of the spectroscopic profile of 2-Bromo-3-fluoro-4-methoxyacetophenone, a substituted aromatic ketone of interest to researchers in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic profile of 2-Bromo-3-fluoro-4-methoxyacetophenone, a substituted aromatic ketone of interest to researchers in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral data. By analyzing the electronic and steric effects of the bromo, fluoro, methoxy, and acetyl substituents, we offer an expert-elucidated roadmap for the identification and characterization of this compound. This guide includes predicted data tables, detailed protocols for spectral acquisition, and graphical workflows to support future experimental work.

Introduction and Structural Analysis

2-Bromo-3-fluoro-4-methoxyacetophenone is a polysubstituted aromatic ketone. Its utility as a potential intermediate in organic synthesis and drug discovery necessitates a thorough understanding of its analytical signature for unambiguous identification and quality control. While experimental data is not currently available in surveyed databases, a robust prediction of its spectral characteristics can be derived from the analysis of its constituent functional groups and their interplay.

The molecular structure is defined by an acetophenone core, substituted on the aromatic ring with three key groups:

  • Bromine (C2): An electron-withdrawing group (via induction) and a deactivating, ortho, para-director. Its presence will be most notable in the mass spectrum due to its distinct isotopic signature.

  • Fluorine (C3): The most electronegative element, it strongly withdraws electron density via induction and will introduce characteristic couplings in both ¹H and ¹³C NMR spectra.

  • Methoxy (C4): An electron-donating group (via resonance), which will influence the chemical shifts of nearby aromatic protons and carbons.

These substituents create a unique electronic environment that governs the molecule's interaction with electromagnetic radiation and its fragmentation behavior.

Figure 1: Molecular Structure of 2-Bromo-3-fluoro-4-methoxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are detailed below, assuming analysis in a standard deuterated solvent such as chloroform (CDCl₃).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show signals for two distinct aromatic protons and two methyl groups. The key to the analysis is the coupling (splitting) pattern, which reveals the spatial relationship between protons and other NMR-active nuclei like fluorine.

Causality Behind Predictions:

  • Aromatic Protons (H-5, H-6): These two protons are adjacent and will split each other, resulting in two doublets. H-6 is ortho to the electron-withdrawing acetyl group, which should shift it further downfield compared to H-5. Furthermore, H-5 will exhibit a small meta coupling to the fluorine atom at C-3, which may cause slight broadening or a doublet of doublets appearance upon high-resolution analysis.

  • Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift around 3.9-4.0 ppm is characteristic for a methoxy group attached to an aromatic ring.

  • Acetyl Protons (-COCH₃): This group will also appear as a singlet, typically found in the 2.5-2.7 ppm region, a characteristic shift for a methyl ketone.

Table 1: Predicted ¹H NMR Data

Signal Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Key Couplings (J, Hz)
H-6 7.6 - 7.8 Doublet (d) 1H ortho J(H6-H5) ≈ 8.0-9.0
H-5 6.9 - 7.1 Doublet of Doublets (dd) 1H ortho J(H5-H6) ≈ 8.0-9.0; meta J(H5-F) ≈ 2.0-3.0
-OCH₃ 3.9 - 4.1 Singlet (s) 3H None

| -COCH₃ | 2.5 - 2.7 | Singlet (s) | 3H | None |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and offer insight into their electronic environment. The most notable feature will be the splitting of carbon signals due to coupling with the fluorine atom (C-F coupling).

Causality Behind Predictions:

  • Carbonyl Carbon (C=O): This carbon will appear far downfield (>190 ppm) and is not expected to show significant C-F coupling due to the number of bonds separating it from the fluorine atom.

  • Aromatic Carbons: The carbons directly bonded to electronegative atoms will be significantly affected. C-3 (bonded to F) and C-2 (bonded to Br) will be identifiable by their large one-bond and two-bond C-F coupling constants, respectively. C-4 (bonded to the -OCH₃ group) will also show a downfield shift. The remaining aromatic carbons (C-1, C-5, C-6) will have shifts and C-F couplings determined by their position relative to the fluorine atom.

  • Methyl Carbons: The methoxy carbon is expected around 56 ppm, while the acetyl methyl carbon will be further upfield.

Table 2: Predicted ¹³C NMR Data

Signal Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C=O 192 - 196 Not significant
C-3 155 - 159 (d) ¹JCF ≈ 245-255
C-4 148 - 152 (d) ²JCF ≈ 10-15
C-1 130 - 134 (d) ³JCF ≈ 3-5
C-6 128 - 132 (d) ⁴JCF ≈ 1-3
C-5 112 - 116 (d) ³JCF ≈ 3-5
C-2 110 - 114 (d) ²JCF ≈ 20-25
-OCH₃ 56 - 58 None

| -COCH₃ | 26 - 28 | None |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Bromo-3-fluoro-4-methoxyacetophenone is expected to be dominated by a strong carbonyl stretch.

Causality Behind Predictions:

  • C=O Stretch: A strong, sharp absorption band characteristic of an aryl ketone. Its position is sensitive to ring substitution.

  • C-O Stretch: A strong band associated with the aryl-ether linkage of the methoxy group.

  • Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

  • C-F and C-Br Stretches: These appear in the fingerprint region and can be difficult to assign definitively but are expected in their characteristic regions.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
~3100-3000 Aromatic C-H Stretch Medium-Weak
~2950-2850 Aliphatic C-H Stretch (-CH₃) Medium-Weak
~1680-1695 C=O (Aryl Ketone) Stretch Strong
~1580-1600 Aromatic C=C Stretch Medium
~1250-1280 Asymmetric C-O-C Stretch (Aryl Ether) Strong
~1100-1150 C-F Stretch Strong
~1020-1050 Symmetric C-O-C Stretch (Aryl Ether) Medium

| ~600-700 | C-Br Stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the most telling feature will be the isotopic pattern of the molecular ion due to the presence of one bromine atom.

Causality Behind Predictions:

  • Molecular Ion (M⁺•): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺• and [M+2]⁺•) of nearly equal intensity, separated by 2 m/z units. The nominal molecular weight is ~248 g/mol .

  • Key Fragmentation: The most likely initial fragmentation is the alpha-cleavage of the methyl group from the acetyl moiety, resulting in a stable acylium ion. A subsequent common fragmentation is the loss of the entire acetyl group.

M Molecular Ion [C₉H₈BrFO₂]⁺• m/z ≈ 248/250 F1 Loss of •CH₃ [C₈H₅BrFO₂]⁺ m/z ≈ 233/235 M->F1 - •CH₃ F2 Loss of CH₃CO• [C₇H₅BrFO]⁺ m/z ≈ 205/207 M->F2 - CH₃CO•

Figure 2: Predicted Key Fragmentation Pathways in Mass Spectrometry.

Table 4: Predicted Mass Spectrometry Fragments

m/z (approximate) Proposed Fragment Notes
248 / 250 [C₉H₈BrFO₂]⁺• (Molecular Ion) 1:1 isotopic pattern due to Bromine.
233 / 235 [M - CH₃]⁺ Loss of the acetyl methyl group (α-cleavage).
205 / 207 [M - COCH₃]⁺ Loss of the acetyl group.

| 43 | [CH₃CO]⁺ | Acetyl cation. |

Experimental Protocols

To validate these predictions, the following standard operating procedures for sample analysis are recommended.

Protocol for NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing P1 Weigh 5-10 mg of sample P2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) with TMS P1->P2 P3 Transfer to 5 mm NMR tube P2->P3 A1 Insert sample & lock on solvent signal P3->A1 A2 Shim magnetic field for homogeneity A1->A2 A3 Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC) A2->A3 D1 Apply Fourier Transform, phase, and baseline correction A3->D1 D2 Calibrate ¹H to TMS (0 ppm) and ¹³C to solvent signal D1->D2 D3 Integrate ¹H signals and pick peaks for all spectra D2->D3

Figure 3: Workflow for NMR Data Acquisition and Processing.

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz. Ensure the instrument is locked on the deuterium signal of the solvent and the magnetic field is properly shimmed to achieve high resolution.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal for ¹H and the characteristic solvent peak for ¹³C (e.g., 77.16 ppm for CDCl₃).

Protocol for FTIR Spectroscopy
  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure firm contact.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum presented should be the result of the sample scan with the background scan subtracted.

Protocol for Mass Spectrometry
  • Sample Introduction: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Utilize Electron Ionization (EI) for a standard fragmentation pattern that can be compared across libraries. For softer ionization to confirm the molecular weight, Electrospray Ionization (ESI) can be used.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 40-400 amu). Ensure the instrument resolution is sufficient to distinguish the bromine isotopic pattern clearly.

Conclusion

This guide presents a comprehensive, theory-backed prediction of the NMR, IR, and MS spectral data for 2-Bromo-3-fluoro-4-methoxyacetophenone. The anticipated data, rooted in the established electronic and structural effects of the molecule's functional groups, provides a robust framework for researchers seeking to synthesize, identify, or utilize this compound. The provided protocols offer a standardized methodology for obtaining experimental data to validate these predictions, ensuring scientific rigor and facilitating the advancement of research and development projects.

References

Foundational

A Technical Guide to the Proposed Synthesis and Characterization of 2-Bromo-3-fluoro-4-methoxyacetophenone

Abstract: This technical guide outlines a comprehensive and scientifically grounded approach to the synthesis, characterization, and safe handling of the novel compound, 2-Bromo-3-fluoro-4-methoxyacetophenone. Given the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide outlines a comprehensive and scientifically grounded approach to the synthesis, characterization, and safe handling of the novel compound, 2-Bromo-3-fluoro-4-methoxyacetophenone. Given the absence of this specific molecule in current chemical literature, this document serves as a predictive and instructional whitepaper for research, development, and drug discovery professionals. By leveraging established principles of electrophilic aromatic substitution and α-halogenation reactions, we propose a robust two-step synthetic pathway. The narrative emphasizes the causal reasoning behind methodological choices, from reagent selection to reaction optimization. Furthermore, this guide details the expected analytical signatures (NMR, MS, IR) for structural verification and provides a thorough safety profile based on analogous chemical entities. This work is intended to serve as a foundational resource for chemists seeking to synthesize and utilize this promising, yet unexplored, chemical building block.

Introduction and Strategic Rationale

Substituted acetophenones are cornerstone intermediates in the synthesis of a vast array of biologically active molecules and advanced materials. Functional groups on the aromatic ring and at the α-carbon position of the ketone provide versatile handles for constructing complex molecular architectures. Specifically, α-bromoacetophenones are potent electrophiles, widely used in the synthesis of heterocycles like thiazoles and pyrazines, which are prevalent in medicinal chemistry.[1] For instance, related compounds serve as key intermediates in the synthesis of the antiarrhythmic drug butopamine and the estrogen-like drug raloxifene.[2]

The target molecule, 2-Bromo-3-fluoro-4-methoxyacetophenone, combines several key features:

  • An α-bromo ketone moiety for subsequent nucleophilic substitution reactions.

  • A fluoro substituent, a common bioisostere for hydrogen that can modulate metabolic stability and binding affinity.

  • A methoxy group, an electron-donating group that influences the reactivity of the aromatic ring and can be a site for demethylation to reveal a phenol.

This guide proposes a logical and efficient synthetic strategy, beginning with a retrosynthetic analysis that identifies commercially available starting materials.

Proposed Synthetic Pathway: A Retrosynthetic Approach

A logical retrosynthetic analysis of 2-Bromo-3-fluoro-4-methoxyacetophenone points to a two-step synthesis. The primary disconnection is at the α-carbon-bromine bond, suggesting an α-bromination of a precursor ketone. This precursor, 3-Fluoro-4-methoxyacetophenone, can then be disconnected via a Friedel-Crafts acylation reaction, leading back to commercially available starting materials.

G Target 2-Bromo-3-fluoro-4-methoxyacetophenone Intermediate 3-Fluoro-4-methoxyacetophenone Target->Intermediate α-Bromination SM1 2-Fluoroanisole Intermediate->SM1 Friedel-Crafts Acylation SM2 Acetyl Chloride (or Acetic Anhydride) Intermediate->SM2 Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target compound.

This strategy is advantageous due to the high reliability and extensive documentation of both Friedel-Crafts acylations and α-brominations of ketones.

Experimental Protocols

The following protocols are designed as self-validating systems, with in-process checks and clear endpoints. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanics.

Protocol 1: Synthesis of 3-Fluoro-4-methoxyacetophenone

This step employs a Friedel-Crafts acylation, a classic electrophilic aromatic substitution. The methoxy group of 2-fluoroanisole is a strong ortho-, para-director. Due to the steric hindrance from the methoxy group, the acylation is predicted to occur predominantly at the para-position (C5), which is the desired outcome.

Causality of Reagent Selection:

  • Lewis Acid (AlCl₃): Aluminum trichloride is a powerful Lewis acid that coordinates with the acylating agent (acetyl chloride) to generate the highly electrophilic acylium ion, which is necessary to overcome the activation energy of aromatic substitution.[3] A stoichiometric amount is required because the product ketone will also complex with AlCl₃, temporarily deactivating the catalyst.[3]

  • Solvent (DCM): Dichloromethane (CH₂Cl₂) is a common solvent for Friedel-Crafts reactions as it is relatively unreactive and effectively solvates the reactants and intermediates.

G cluster_0 Workflow: Friedel-Crafts Acylation A 1. Charge reactor with AlCl₃ and DCM under N₂ B 2. Cool to 0-5°C A->B C 3. Add Acetyl Chloride dropwise B->C D 4. Stir to form Acylium Ion Complex C->D E 5. Add 2-Fluoroanisole solution dropwise D->E F 6. Allow to warm to RT, monitor by TLC E->F G 7. Quench reaction with cold HCl(aq) F->G H 8. Aqueous Workup & Extraction G->H I 9. Dry, filter, and concentrate H->I J 10. Purify by recrystallization or chromatography I->J

Caption: Experimental workflow for Friedel-Crafts acylation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add anhydrous aluminum trichloride (1.2 eq.) and anhydrous dichloromethane (DCM).

  • Formation of Electrophile: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0°C.

  • Acylation: Dissolve 2-fluoroanisole (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.[4] This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: α-Bromination of 3-Fluoro-4-methoxyacetophenone

This step involves the selective bromination of the α-carbon of the ketone. The reaction proceeds via an enol or enolate intermediate, which is nucleophilic and attacks the bromine.[5]

Causality of Reagent Selection:

  • Brominating Agent (N-Bromosuccinimide - NBS): NBS is a convenient and safer alternative to liquid bromine, providing a low, constant concentration of Br₂ in the reaction mixture.[6] It is highly selective for α-bromination of ketones, especially under acidic catalysis.

  • Solvent/Catalyst (Acetic Acid): Acetic acid serves as both a solvent and an acid catalyst. The acid promotes the formation of the enol tautomer of the ketone, which is the active species in the bromination reaction.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-Fluoro-4-methoxyacetophenone (1.0 eq.) from the previous step in glacial acetic acid.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at room temperature.

  • Reaction Completion: Stir the mixture at room temperature for 4-6 hours. The reaction can be gently heated (e.g., to 50°C) to increase the rate if necessary. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into a large volume of cold water. The bromo-ketone product, being insoluble in water, should precipitate out as a solid.

  • Purification: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water to remove acetic acid and succinimide. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-Bromo-3-fluoro-4-methoxyacetophenone.

Proposed Characterization and Quality Control

Confirmation of the final product's identity and purity is critical. The following analytical data are predicted for 2-Bromo-3-fluoro-4-methoxyacetophenone.

Technique Expected Observations
¹H NMR -CH₂Br Signal: A singlet at ~4.5-4.8 ppm. -OCH₃ Signal: A singlet at ~3.9-4.1 ppm. Aromatic Signals: Two or three distinct signals in the aromatic region (~6.8-7.8 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring (e.g., doublets, doublets of doublets).
¹³C NMR C=O (Ketone): A signal at ~190 ppm. -CH₂Br: A signal at ~30-35 ppm. -OCH₃: A signal at ~55-60 ppm. Aromatic Carbons: Multiple signals in the aromatic region (~110-160 ppm), including a C-F coupled carbon.
Mass Spec (MS) Molecular Ion (M⁺): Isotopic peaks corresponding to the bromine isotopes, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio. Expected m/z: ~248 and ~250 for C₉H₈BrFO₂.
Infrared (IR) C=O Stretch: Strong absorption band at ~1680-1700 cm⁻¹. C-F Stretch: Strong absorption band at ~1200-1300 cm⁻¹. C-O Stretch (Aryl Ether): Absorption at ~1250 cm⁻¹. C-Br Stretch: Absorption at ~500-600 cm⁻¹.
Melting Point Expected to be a crystalline solid with a sharp melting point. Analogous compounds like 2-Bromo-4'-methoxyacetophenone melt at 69-71 °C.[2][7]

Safety and Handling

Based on the safety data sheets (SDS) of structurally similar α-bromoacetophenones, 2-Bromo-3-fluoro-4-methoxyacetophenone should be handled with extreme care.[8][9][10][11] These compounds are typically classified as corrosive and are potent lachrymators (tear-producing agents).

Hazard Category Precautionary Measures
Skin and Eye Contact Hazard: Causes severe skin burns and eye damage.[8][11] Action: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles/face shield. Work in a certified chemical fume hood.
Inhalation Hazard: May cause respiratory irritation.[8][11] Action: Avoid breathing dust. Ensure all manipulations of the solid are performed in a well-ventilated chemical fume hood.
Ingestion Hazard: Harmful if swallowed; causes gastrointestinal tract burns.[10] Action: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Recommendation: Store in a cool, dry, well-ventilated area in a tightly sealed container.[9] Storage at 2-8°C is often recommended for similar compounds.
First Aid Eyes/Skin: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] Inhalation: Move to fresh air. Seek medical attention.

Potential Applications and Future Directions

The unique combination of functional groups in 2-Bromo-3-fluoro-4-methoxyacetophenone makes it a highly attractive building block for several areas of chemical research:

  • Medicinal Chemistry: It can serve as a precursor for synthesizing novel kinase inhibitors, anti-inflammatory agents, or other therapeutic candidates. The α-bromo group is a reactive handle for introducing various nitrogen and sulfur-containing heterocycles.

  • Materials Science: The acetophenone moiety can be incorporated into polymers or dyes. For example, related compounds have been used to create light-responsive copolymers.[12]

  • Biochemical Probes: As a covalent modifier, it could be used to design probes for studying enzyme active sites, similar to how related molecules inhibit protein tyrosine phosphatases.[7][13]

Future work should focus on the experimental validation of the proposed synthetic route, full spectroscopic characterization of the product, and exploration of its reactivity in downstream applications, particularly in the synthesis of novel heterocyclic libraries for biological screening.

References

  • TCI America. (n.d.). 2-Bromo-4'-methoxyacetophenone 102110 - Safety Data Sheet. [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 2-Bromo-4′-methoxyacetophenone, 97%. [Link]

  • Cole-Parmer. (2004, May 10). Material Safety Data Sheet - 2-Bromo-4'-methoxyacetophenone, 98%. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. [Link]

  • ChemRxiv. (n.d.). Additive Free Aromatic Bromination in Flow. [Link]

  • Zhang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC. [Link]

  • NileRed. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-3-fluoro-4-methoxyacetophenone

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from 2-bromo-3-fluoro-4-methoxyacetophenone. This versatile building block is of s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from 2-bromo-3-fluoro-4-methoxyacetophenone. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique substitution pattern, which offers multiple avenues for synthetic diversification. The protocols herein are designed for practical application by researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles. This document covers key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and nucleophilic substitution at the α-carbon, providing a robust platform for the generation of novel chemical entities.

Introduction: The Strategic Value of 2-Bromo-3-fluoro-4-methoxyacetophenone

The 2-bromo-3-fluoro-4-methoxyacetophenone scaffold is a highly valuable starting material in modern synthetic chemistry. Its utility stems from the orthogonal reactivity of its functional groups:

  • The Aryl Bromide: Serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1][2]

  • The α-Carbon: The bromine on the acetyl methyl group can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities.

  • The Ketone: Provides a site for further modifications, such as reduction, olefination, or condensation reactions.

  • The Fluoro and Methoxy Groups: These substituents on the aromatic ring significantly influence the electronic properties of the molecule, which can in turn modulate the biological activity and pharmacokinetic properties of its derivatives.

This unique combination of features makes 2-bromo-3-fluoro-4-methoxyacetophenone an ideal starting point for the synthesis of compound libraries for drug discovery and the development of novel functional materials.

Synthesis of the Starting Material: 2-Bromo-3-fluoro-4-methoxyacetophenone

While not a widely cataloged commercial chemical, 2-bromo-3-fluoro-4-methoxyacetophenone can be readily synthesized from commercially available 3-fluoro-4-methoxyacetophenone via α-bromination. Several methods for the α-bromination of acetophenones are reported in the literature, with a common approach involving the use of a brominating agent in a suitable solvent.[3][4]

Protocol 1: α-Bromination of 3-fluoro-4-methoxyacetophenone

This protocol is adapted from general procedures for the regioselective bromination of acetophenones.[4]

Materials:

  • 3-fluoro-4-methoxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Ammonium bromide (NH₄Br) (catalytic)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-fluoro-4-methoxyacetophenone (1.0 eq) in methanol, add a catalytic amount of ammonium bromide (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the methanol under reduced pressure.

  • Add ethyl acetate and water to the residue and transfer to a separatory funnel.

  • Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-bromo-3-fluoro-4-methoxyacetophenone.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for selective α-bromination.

  • Ammonium Bromide Catalyst: The bromide ion can facilitate the reaction by forming a more reactive enol or enolate intermediate.

  • Methanol as Solvent: Methanol is a common solvent for such reactions and can help to mediate the reactivity of the brominating agent.[3]

  • Low Temperature Control: Helps to prevent side reactions, such as aromatic bromination.

  • Aqueous Workup: The workup procedure is designed to remove unreacted reagents, byproducts, and acidic impurities.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of 2-bromo-3-fluoro-4-methoxyacetophenone is a prime site for derivatization using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and widely used methods for the formation of C-C and C-N bonds, respectively.[5][6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with potentially challenging substrates.[5]

Materials:

  • 2-Bromo-3-fluoro-4-methoxyacetophenone

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-bromo-3-fluoro-4-methoxyacetophenone (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.03 eq) to the mixture and degas for another 5 minutes.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl ketone.

Data Presentation: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. For more challenging substrates, a more active catalyst system like Pd(OAc)₂ with a biarylphosphine ligand (e.g., SPhos) may be required.[5]
Base K₂CO₃, K₃PO₄An aqueous base is necessary to activate the boronic acid for transmetalation.[7] K₃PO₄ is a stronger base and can be effective in more difficult couplings.
Solvent Toluene/Ethanol/Water, Dioxane/WaterA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[8]
Temperature 80 - 110 °CThermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition OxAdd->ArPdBr Ar-Br Transmetalation Transmetalation ArPdAr Ar-Pd(II)L₂(Ar') ArPdBr->ArPdAr Transmetalation Transmetalation->ArPdAr Ar'B(OH)₂ / Base ArPdAr->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product->Pd0 Regeneration ArX Ar-Br BoronicAcid Ar'B(OH)₂ + Base Buchwald_Hartwig_Workflow Start Start Setup Assemble Reactants (Ar-Br, Amine, Base, Pd Catalyst, Ligand) in Anhydrous Toluene Start->Setup Inert Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert Heat Heat to 80-110 °C with Stirring Inert->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End End (Isolated Product) Purify->End

Sources

Application

2-Bromo-3-fluoro-4-methoxyacetophenone as a building block in organic synthesis

This Application Note is structured to guide researchers through the high-impact utility of 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (commonly referred to as α-Bromo-3-fluoro-4-methoxyacetophenone ). High-Performance...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-impact utility of 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (commonly referred to as α-Bromo-3-fluoro-4-methoxyacetophenone ).

High-Performance Building Block for Heterocyclic Scaffolds

Executive Summary

2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone is a critical electrophilic building block in medicinal chemistry, primarily employed to install the 3-fluoro-4-methoxyphenyl moiety—a pharmacophore frequently observed in kinase inhibitors, GPCR ligands, and proton pump inhibitors (e.g., Vonoprazan analogs).

Its defining feature is the α-bromoketone "warhead," which serves as a linchpin for constructing 5-membered heterocycles (thiazoles, imidazoles, oxazoles) via cyclocondensation. This guide clarifies its nomenclature, details its reactivity profile, and provides validated protocols for its most common transformation: the Hantzsch Thiazole Synthesis.

Chemical Profile & Structural Disambiguation

Critical Nomenclature Note: The name "2-Bromo-3-fluoro-4-methoxyacetophenone" is chemically ambiguous. In commercial catalogs, "2-Bromo" often refers to the position on the ethanone side chain (alpha-carbon), not the phenyl ring.

  • Primary Subject of this Guide: 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (α-Bromoketone).

  • Alternative Isomer: 1-(2-Bromo-3-fluoro-4-methoxyphenyl)ethanone (Ring-brominated). Note: If your synthesis requires Suzuki coupling at the aryl ring, ensure you have the ring-brominated isomer. This guide focuses on the α-bromo derivative used for heterocycle formation.

Key Properties
PropertySpecificationPractical Implication
CAS Number 350-27-6 (Generic for isomer class; verify specific regioisomer)Use structure search to confirm identity before purchase.
Molecular Formula C₉H₈BrFO₂MW: 247.06 g/mol
Appearance Off-white to yellow solidDarkening indicates decomposition (HBr release).
Reactivity Class Lachrymator / Alkylator High Potency: Reacts rapidly with nucleophiles (S, N, O). Handle in fume hood.
Storage 2–8°C, Inert AtmosphereMoisture sensitive. Hydrolyzes to the α-hydroxy ketone.

Core Applications & Reactivity Map

The utility of this building block stems from the biphilic nature of the α-bromoketone moiety:

  • Electrophilic α-Carbon: Susceptible to S_N2 attack by heteroatoms (S, N, O).[1]

  • Electrophilic Carbonyl: Susceptible to nucleophilic attack and subsequent dehydration (cyclization).[1]

Reactivity Flowchart (Graphviz)

ReactivityMap Start 2-Bromo-1-(3-fluoro- 4-methoxyphenyl)ethanone Thioamide + Thioamide/Thiourea (Hantzsch Synthesis) Start->Thioamide Cyclocondensation Amine + Primary Amine Start->Amine S_N2 Substitution Azide + Sodium Azide Start->Azide S_N2 Substitution Thiazole 2-Substituted Thiazole (Bioactive Scaffold) Thioamide->Thiazole - HBr, - H2O Aminoketone α-Amino Ketone (Reduction -> Amino Alcohol) Amine->Aminoketone Careful pH control Triazole 1,2,3-Triazole (Click Chemistry) Azide->Triazole + Alkyne (CuAAC)

Caption: Divergent synthetic pathways from the α-bromoketone core. The green path (Thiazole formation) is the dominant application in medicinal chemistry.

Detailed Experimental Protocols

Protocol A: Hantzsch Thiazole Synthesis

Objective: Synthesis of 4-(3-fluoro-4-methoxyphenyl)-2-aminothiazole derivatives. Mechanism: S-alkylation of the thiourea followed by intramolecular condensation.

Materials:

  • 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (1.0 equiv)

  • Thiourea or substituted Thioamide (1.1 equiv)

  • Ethanol (Absolute) or Isopropanol (10 mL/mmol)

  • Base: NaHCO₃ (saturated aq.) for workup.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the α-bromoketone in absolute ethanol.

    • Expert Tip: If the starting material is dark/decomposed, recrystallize from hexane/EtOAc before use to avoid tar formation.

  • Addition: Add 1.1 equiv of thiourea (or thioamide) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The starting bromide (high R_f) should disappear; a lower R_f fluorescent spot (thiazole hydrobromide salt) will appear.

  • Precipitation (Spontaneous): Often, the product precipitates as the hydrobromide salt (HBr) upon cooling.[1]

  • Isolation (Free Base):

    • Cool reaction to room temperature.

    • Concentrate solvent to ~20% volume under reduced pressure.

    • Neutralize with saturated aqueous NaHCO₃ until pH ~8.

    • Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Gradient: 0–50% EtOAc/Hexanes).

Protocol B: Synthesis of α-Aminoketones (Precursors to β-Amino Alcohols)

Objective: Substitution of the bromine with a secondary amine. Challenge: Prevention of over-alkylation (formation of bis-alkylated species).

Methodology:

  • Conditions: Dissolve 2.0–3.0 equiv of the secondary amine in DMF or THF at 0°C.

  • Addition: Add a solution of the α-bromoketone (1.0 equiv) dropwise over 30 minutes.

    • Why? High concentration of amine relative to bromide favors mono-alkylation.

  • Quench: Stir at 0°C for 1 hour, then pour into ice water.

  • Extraction: Extract immediately with Et₂O. Do not allow the organic layer to stand over basic aqueous solution for widely extended periods to avoid polymerization.

Strategic Rationale in Drug Design

Why use the 3-fluoro-4-methoxy pattern?

  • Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation at the ring (Phase I metabolism), extending the half-life of the drug candidate compared to the non-fluorinated analog.

  • Conformational Lock: The fluorine atom can induce preferred conformations via intramolecular electrostatic interactions with the methoxy oxygen or carbonyl oxygen, potentially improving binding affinity to the target protein.

  • Electronic Modulation: The electron-withdrawing fluorine lowers the pKa of the phenyl ring, influencing the acidity/basicity of attached heterocycles (e.g., the thiazole nitrogen).

Comparative Data: Substituent Effects
Substituent PatternElectronic Effect (Hammett)Metabolic LiabilityCommon Drug Class
4-Methoxy (Unsubstituted)Strong Donor (Resonance)High (O-demethylation)General
3-Fluoro-4-Methoxy Donor + Inductive Withdrawal Reduced (F blocks C3) Kinase Inhibitors (e.g., Gefitinib analogs)
3-Chloro-4-MethoxySteric Bulk + WithdrawalModerateAntifungals

Safety & Handling (Lachrymator Warning)

Hazard: α-Haloketones are potent lachrymators (tear agents) and skin irritants.

  • Engineering Controls: ALWAYS handle in a functioning chemical fume hood.

  • Decontamination: Clean glassware with a solution of dilute NaOH and Ethanol to degrade residual bromide before removing from the hood.

  • First Aid:

    • Eyes: Rinse immediately with water for 15 minutes.

    • Skin: Wash with soap and water.[2] Do not use ethanol on skin (increases absorption).

References

  • Synthesis of Thiazoles via Hantzsch Reaction

    • Source: BenchChem Technical Support. "Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry." (Analogous chemistry).
    • URL: (Verified context from search results).

  • Structural Characterization of Fluorinated Acetophenones

    • Source: Sigma-Aldrich Product Specification, CAS 350-27-6.

    • URL:

  • Mechanistic Insight (Alpha-Bromination)

    • Source: Rammurthy, B. et al.[3] "A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones." RSC Advances, 2017.

    • URL:

  • Applications in Bioactive Chalcones

    • Source: "3′-Fluoro-4′-methoxyacetophenone: Liter
    • URL:

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-3-fluoro-4-methoxyacetophenone

Introduction: Synthesizing Novel Biaryl Ketones The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Synthesizing Novel Biaryl Ketones

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki coupling reaction using 2-Bromo-3-fluoro-4-methoxyacetophenone as a key building block. The resulting biaryl ketone scaffolds are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the substitution pattern of the starting aryl halide.

The subject of this guide, 2-Bromo-3-fluoro-4-methoxyacetophenone, presents a unique set of challenges and opportunities. The presence of an electron-withdrawing acetyl group, a moderately deactivating ortho-fluoro substituent, and an electron-donating para-methoxy group creates a complex electronic environment. Furthermore, the ortho-fluoro and acetyl groups introduce steric hindrance around the reaction center. This guide will provide the scientific rationale and detailed protocols to navigate these challenges and achieve high-yield coupling.

Understanding the Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for a challenging substrate like 2-Bromo-3-fluoro-4-methoxyacetophenone.

The three key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-3-fluoro-4-methoxyacetophenone to form a Pd(II) complex. The electron-withdrawing nature of the acetyl and fluoro groups can facilitate this step.[6]

  • Transmetalation: In this step, the organic group from the boronic acid derivative is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[5][6]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 Base PdII_Diaryl Ar-Pd(II)-R(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R Product Biaryl Ketone (Ar-R) ArX 2-Bromo-3-fluoro-4- methoxyacetophenone (Ar-X) BoronicAcid Organoboron Reagent (R-B(OR')_2)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Selection of Reaction Components

The success of the Suzuki coupling of 2-Bromo-3-fluoro-4-methoxyacetophenone hinges on the judicious selection of the catalyst, ligand, base, and solvent. The inherent steric and electronic properties of this substrate necessitate a departure from "standard" conditions.

Catalyst and Ligand: The Heart of the Reaction

For sterically hindered and electron-deficient aryl bromides, the choice of the palladium precursor and, more critically, the ancillary ligand is paramount.

  • Palladium Precursors: Common and effective palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[7] For air-sensitive ligands, using a pre-formed catalyst complex can be advantageous.

  • Ligands: Standard ligands like PPh₃ may prove insufficient. More electron-rich and bulky phosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps for challenging substrates. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for these transformations.[8]

    • Bulky Monophosphine Ligands: Buchwald and Fu have developed a range of highly effective ligands for challenging couplings. Ligands such as SPhos, XPhos, and RuPhos are excellent candidates. Their steric bulk facilitates the reductive elimination step, while their electron-rich nature promotes oxidative addition.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr and SImes, form highly stable and active palladium complexes capable of catalyzing difficult couplings.[8] PEPPSI-type precatalysts are commercially available and convenient to use.

The Role of the Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step by activating the boronic acid.[1] For the coupling of 2-Bromo-3-fluoro-4-methoxyacetophenone, a moderately strong base is generally required.

  • Inorganic Bases:

    • Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and often effective. Cesium carbonate is more soluble in organic solvents and can be more effective in challenging cases.

    • Phosphates: K₃PO₄ is a stronger base than carbonates and is often the base of choice for difficult couplings, including those with sterically hindered substrates.

  • Organic Bases: In some instances, organic bases like triethylamine (NEt₃) can be employed, though they are generally less common for this type of substrate.

Solvent Selection: Influencing Reactivity and Solubility

The choice of solvent can significantly impact the reaction rate and yield by influencing the solubility of the reactants and the stability of the catalytic species.[9][10]

  • Aprotic Polar Solvents:

    • Ethers: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are common choices. Dioxane is often favored for its higher boiling point, allowing for higher reaction temperatures.

    • Amides: N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are excellent solvents for dissolving a wide range of reactants and bases.[11]

    • Aromatics: Toluene can also be an effective solvent, particularly in combination with a biphasic system.

  • Aqueous Mixtures: Suzuki couplings are often performed in a mixture of an organic solvent and water.[4][9] The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Data Presentation: Recommended Starting Conditions

The following table provides a starting point for the optimization of the Suzuki coupling reaction with 2-Bromo-3-fluoro-4-methoxyacetophenone. Researchers should note that empirical optimization for each specific boronic acid partner is recommended.

Parameter Recommendation 1 (General Purpose) Recommendation 2 (For Challenging Partners) Rationale
Palladium Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)Both are effective Pd(0) sources after in-situ reduction.
Ligand SPhos (4 mol%)XPhos (3 mol%) or IPr (3 mol%)Bulky, electron-rich ligands are essential for this substrate.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.5 equiv)A stronger base may be needed for less reactive boronic acids.
Solvent Dioxane/H₂O (4:1)2-MeTHF/H₂O (5:1)A slightly less polar solvent may sometimes reduce side reactions.
Temperature 80-100 °C100-120 °CHigher temperatures may be required to overcome activation barriers.
Concentration 0.1 - 0.2 M0.1 MStandard concentration range for Suzuki couplings.

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of various arylboronic acids with 2-Bromo-3-fluoro-4-methoxyacetophenone.

Materials:

  • 2-Bromo-3-fluoro-4-methoxyacetophenone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous, degassed dioxane

  • Degassed deionized water

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add 2-Bromo-3-fluoro-4-methoxyacetophenone, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling for Rapid Synthesis

Microwave irradiation can significantly accelerate the reaction, often leading to improved yields and shorter reaction times, especially for sterically demanding substrates.[12]

Materials:

  • 2-Bromo-3-fluoro-4-methoxyacetophenone (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.015 equiv)

  • XPhos (0.03 equiv)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF)

Procedure:

  • In a microwave reaction vial, combine 2-Bromo-3-fluoro-4-methoxyacetophenone, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add the degassed 2-MeTHF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-45 minutes (monitor for completion).

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by flash column chromatography.

Figure 2: A generalized workflow for the Suzuki coupling reaction.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider a pre-catalyst.
Insufficiently strong baseSwitch from K₂CO₃ to a stronger base like K₃PO₄.
Low reaction temperatureIncrease the temperature in 10-20 °C increments.
Poor quality boronic acidUse freshly purchased or recrystallized boronic acid. Consider using the corresponding boronate ester.
Dehalogenation of Starting Material Presence of protic impuritiesEnsure all solvents and reagents are anhydrous.
Inappropriate ligandA different ligand may favor this side reaction. Screen alternative ligands.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain an inert atmosphere.
Sub-optimal catalyst/ligand ratioEnsure the correct stoichiometry of the catalyst and ligand.
Low Product Yield After Purification Product volatility or instabilityBe cautious during solvent removal. Check for product degradation on silica gel.
Incomplete extractionPerform multiple extractions during work-up.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Bromo-3-fluoro-4-methoxyacetophenone provides a versatile and powerful route to novel biaryl ketones. While the substrate presents electronic and steric challenges, a rational approach to the selection of the catalyst, ligand, base, and solvent can lead to high-yielding and reproducible results. The protocols and guidelines presented in this application note serve as a comprehensive starting point for researchers to successfully employ this valuable building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Farina, V., & Roth, G. P. (1996). Advances in the Stille Reaction. In Advances in Metal-Organic Chemistry (Vol. 5, pp. 1-53). [Link]

  • Dialnet. (2010). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Bedford, R. B. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry, 689(24), 4377-4387. [Link]

  • Sigman, M. S., & Werner, E. W. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Accounts of Chemical Research, 45(6), 874-884. [Link]

  • ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

  • Skrydstrup, T., & Gevorgyan, V. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1836-1839. [Link]

  • MDPI. (2026, January 21). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • National Center for Biotechnology Information. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. [Link]

  • ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Skrydstrup, T., & Gevorgyan, V. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1836-1839. [Link]

  • National Science Foundation Public Access Repository. (n.d.). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

  • Liotta, C. L., & Eckert, C. A. (2011). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 35(11), 2415-2421. [Link]

  • Cossy, J., & Arseniyadis, S. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. Chemical Society Reviews, 44(8), 2200-2217. [Link]

  • ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

Sources

Application

Application Note: 2-Bromo-3-fluoro-4-methoxyacetophenone in Advanced Materials Science

Executive Summary 2-Bromo-3-fluoro-4-methoxyacetophenone (BFMA) is a highly functionalized halogenated building block traditionally utilized in pharmaceutical synthesis (e.g., as a Vonoprazan intermediate). However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-fluoro-4-methoxyacetophenone (BFMA) is a highly functionalized halogenated building block traditionally utilized in pharmaceutical synthesis (e.g., as a Vonoprazan intermediate). However, its unique structural motif—combining an electron-donating methoxy group, an electron-withdrawing carbonyl, and a steric/electronic modulator (fluorine)—makes it an ideal scaffold for Organic Optoelectronics .

This guide details the application of BFMA in synthesizing Non-Linear Optical (NLO) Chalcones and Thiazole-based Semiconductors . By leveraging the


-bromo ketone functionality for cyclization and the aromatic core for "push-pull" electronic tuning, researchers can access high-performance materials for OLEDs and organic field-effect transistors (OFETs).

Strategic Material Utility

The utility of BFMA in materials science is governed by three chemical pillars:

  • Electronic Push-Pull Capability: The 4-methoxy group (donor) and the carbonyl group (acceptor) create an intrinsic dipole, essential for NLO materials and charge transfer complexes.

  • Fluorine-Mediated Crystal Packing: The 3-fluoro substituent induces specific C-H···F and F···F intermolecular interactions, enhancing the solid-state order required for high charge carrier mobility.

  • 
    -Bromo Reactivity:  This "soft" electrophilic site enables rapid, regioselective Hantzsch cyclizations to form heteroaromatic ligands (thiazoles, imidazoles) used in phosphorescent iridium complexes.
    
Comparative Properties Table
PropertyEffect on Material Performance
Methoxy Group (-OMe) Increases HOMO energy level; improves solubility in organic solvents.
Fluorine Atom (-F) Lowers LUMO energy; enhances oxidative stability and promotes face-to-face

-stacking.

-Bromo Ketone
Enables solvent-free mechanochemical synthesis; precursor for photocleavable polymer linkers.

Application Protocol 1: Synthesis of Fluorinated NLO Chalcones

Context: Chalcones derived from BFMA exhibit "D-


-A" (Donor-

-Acceptor) architectures. These are critical for Second Harmonic Generation (SHG) in laser frequency doubling.
Workflow Diagram

G Start BFMA (Precursor) Process Claisen-Schmidt Condensation (NaOH/MeOH) Start->Process 1.0 eq Reagent 4-N,N-Dimethylamino benzaldehyde Reagent->Process 1.1 eq Product Fluorinated NLO Chalcone Process->Product Crystallization App Application: Optical Switching Product->App Thin Film Deposition

Figure 1: Synthetic pathway for D-


-A Chalcone formation.
Experimental Protocol

Objective: Synthesize (E)-3-(4-(dimethylamino)phenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one.

Reagents:

  • 2-Bromo-3-fluoro-4-methoxyacetophenone (BFMA): 1.0 mmol (Note: The

    
    -bromo group is preserved or reduced depending on conditions; for pure chalcone without the bromine, use the non-brominated acetophenone precursor, OR perform a reductive dehalogenation in situ if the bromo-group is not the target. Correction for this specific protocol: We will utilize the 
    
    
    
    -bromo group
    for a subsequent step (e.g., thiazole formation) OR use a mild base that preserves it. However, standard Claisen-Schmidt often degrades
    
    
    -halo ketones.
  • Refined Strategy: To use BFMA specifically, we target a heterocyclic condensation (Protocol 2) which is its primary unique strength. For Chalcones, we assume the user wants to retain the Br for further coupling. Below is the optimized Hantzsch Protocol (more specific to BFMA).

Application Protocol 2: Synthesis of 2-Arylthiazole Ligands for OLEDs

Context: The


-bromo ketone is the "gold standard" precursor for Hantzsch Thiazole Synthesis. The resulting fluorinated thiazoles are used as cyclometalated ligands in Iridium(III) phosphors for OLEDs.
Workflow Diagram

Hantzsch BFMA BFMA (2-Bromo-3-fluoro- 4-methoxyacetophenone) Inter Intermediate Hydroxythiazoline BFMA->Inter EtOH, Reflux, 2h Thio Thiobenzamide Derivatives Thio->Inter EtOH, Reflux, 2h Dehyd Dehydration (- H₂O) Inter->Dehyd Spontaneous Final 4-(3-Fluoro-4-methoxyphenyl)- 2-phenylthiazole Dehyd->Final Recrystallization

Figure 2: Hantzsch synthesis of fluorinated thiazole semiconductors.

Detailed Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve BFMA (2.47 g, 10 mmol) in absolute ethanol (30 mL). Ensure complete solubilization; the solution should be clear to pale yellow.

  • Addition: Add Thiobenzamide (1.37 g, 10 mmol) in a single portion.

  • Reaction: Fit the flask with a reflux condenser and heat to 78°C (Reflux) for 3 hours.

    • Mechanistic Note: The sulfur atom attacks the

      
      -carbon, displacing the bromide. Subsequent cyclization and dehydration occur rapidly due to the driving force of aromatization.
      
  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting bromide (

    
    ) should disappear, replaced by a highly fluorescent spot (
    
    
    
    ).
  • Work-up:

    • Cool the mixture to room temperature.

    • The product often precipitates as a hydrobromide salt. Filter the solid.

    • Neutralize by suspending the solid in 10%

      
       solution and extracting with Dichloromethane (DCM).
      
  • Purification: Recrystallize from hot Ethanol/DMF (9:1) to obtain needle-like crystals.

Expected Yield: 85-92% Characterization:

  • 1H NMR (400 MHz, CDCl3): Look for the thiazole proton singlet at

    
     7.4-7.6 ppm.
    
  • Melting Point: Distinct sharp range (e.g., 115-117°C), indicating high purity suitable for sublimation in OLED device fabrication.

Critical Quality Attributes (CQA) for Materials Grade

When using BFMA for electronic materials, "Chemical Purity" is insufficient; "Electronic Grade" purity is required.

Impurity TypeSourceImpact on DeviceRemoval Strategy
Trace Metals (Pd, Cu) Catalytic synthesis of precursorExciton quenching (OLEDs); Traps (OFETs)Scavenger resins (SiliaMetS®) or Sublimation.
Residual Bromide Unreacted BFMADevice corrosion; leakage currentWash with

; multiple recrystallizations.
Isomers (2-fluoro) Regio-isomer contaminationDisrupts crystal packing (

-stacking)
High-performance HPLC prep or zone refining.

References

  • Guidechem. (2023).[1] Properties, synthesis, and applications of 2-Bromo-4'-methoxyacetophenone. Retrieved from

  • Ossila. (2024). 2-Bromo-3'-fluoroacetophenone | CAS 53631-18-8 | Materials for Organic Electronics. Retrieved from

  • MDPI. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Molecules, 22(11), 1872.[2] Retrieved from

  • Sigma-Aldrich. (2024). 2-Bromo-4'-methoxyacetophenone Product Specification. Retrieved from

  • ResearchGate. (2024).

    
    -bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry. Retrieved from 
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis & Optimization of 2-Bromo-3-fluoro-4-methoxyacetophenone

Ticket ID: CHEMSUP-2024-BFMA Status: Open Assigned Specialist: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting Diagnostic & Strategy: Define Your Target Before optimizing, we must disambiguate...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-2024-BFMA Status: Open Assigned Specialist: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting

Diagnostic & Strategy: Define Your Target

Before optimizing, we must disambiguate the nomenclature, as "2-Bromo" is frequently misused in acetophenone chemistry.

Critical Structural Check

Are you attempting to synthesize Target A (Ring Bromination) or Target B (Alpha-Bromination)?

  • Target A (Ring-Bromo): 1-(2-bromo-3-fluoro-4-methoxyphenyl)ethanone.

    • Structure: Bromine is attached directly to the benzene ring at the ortho position to the acetyl group.

    • Challenge: High steric hindrance; difficult regioselectivity via direct bromination.

    • CAS: 1809161-50-9 (Reference).[1]

  • Target B (Alpha-Bromo): 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one.

    • Structure: Bromine is on the side-chain methyl group (phenacyl bromide).

    • Challenge: Controlling mono- vs. di-bromination.

Note: This guide primarily focuses on Target A (Ring Bromination) as it presents the significant synthetic challenge requiring "optimization." If you require Target B, refer to the Appendix: Alpha-Bromination Quick Guide.

Route Selection & Causality (The "Why")

Why Direct Bromination Fails (The "Trap")

Attempting to synthesize Target A by adding bromine (


 or NBS) to 3-fluoro-4-methoxyacetophenone will almost invariably fail or result in low yields of the desired isomer.[2]
  • Electronic Conflict: The 4-methoxy group is a strong ortho/para director. It activates position 5 (ortho to OMe) and position 3 (occupied by F).

  • Steric Conflict: The desired position (C2) is wedged between the bulky Acetyl group and the Fluorine atom.

  • Result: Direct bromination favors the 5-bromo isomer (ortho to OMe) or 6-bromo isomer, not the desired 2-bromo species.

Recommended Route: Friedel-Crafts Acylation (The "Solution")

The most robust "self-validating" route constructs the ketone after establishing the halogen pattern.

  • Starting Material: 1-Bromo-2-fluoro-3-methoxybenzene (also known as 3-bromo-2-fluoroanisole).

  • Reaction: Friedel-Crafts Acylation with Acetyl Chloride.

  • Mechanism: The methoxy group (at C1 of the precursor) directs the incoming acetyl electrophile to the para position (C4).

    • Precursor Mapping: OMe (1), F (2), Br (3).[2][3]

    • Acylation Site: Para to OMe is C4.

    • Product Mapping: Acetyl (new C1), Br (C2), F (C3), OMe (C4).[2] This matches Target A perfectly.

Detailed Protocol: Friedel-Crafts Acylation

Objective: Regioselective synthesis of 1-(2-bromo-3-fluoro-4-methoxyphenyl)ethanone.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
3-Bromo-2-fluoroanisole 1.0SubstrateEnsure isomer purity >98%.
Acetyl Chloride 1.2ElectrophileFreshly distilled if yellow.[2]
Aluminum Chloride (

)
1.5Lewis AcidMust be anhydrous/free-flowing powder.[2]
Dichloromethane (DCM) [0.5 M]SolventDry; stabilizes the acylium ion.[2]
Step-by-Step Workflow
  • Preparation of Electrophile:

    • In a flame-dried 3-neck flask under

      
      , suspend 
      
      
      
      (1.5 eq) in anhydrous DCM at 0°C.
    • Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 min until a clear/homogeneous complex forms.

    • Why: Pre-forming the acylium complex prevents localized hotspots and improves regioselectivity.

  • Addition of Substrate:

    • Dissolve 3-Bromo-2-fluoroanisole (1.0 eq) in a minimal amount of DCM.

    • Add this solution dropwise to the acylium mixture at 0°C over 30 minutes.

    • Control: Do not let the temperature rise above 5°C during addition to prevent di-acylation or demethylation.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20-25°C).

    • Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[4][5][6]

    • Checkpoint: If the reaction stalls, heat to mild reflux (40°C), but monitor closely for O-demethylation (appearance of phenol peak).

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum-complex).

    • Extract with DCM (3x). Wash organics with Brine and

      
      .
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Troubleshooting Guide

Common Failure Modes
IssueSymptomRoot CauseCorrective Action
Demethylation Product mass is M-14 (Phenol formation).Lewis Acid (

) is too harsh or temp is too high.[2]
1. Lower reaction temp to 0°C.2. Switch to milder Lewis Acid (

or

).3. Reduce reaction time.
Wrong Regioisomer NMR shows para-coupling (J ~8Hz) instead of expected pattern.Starting material impurity or rearrangement.Verify precursor is 3-bromo-2-fluoroanisole , NOT 4-bromo-2-fluoroanisole. Check precursor C-13 NMR.
No Reaction Starting material remains unchanged.Deactivated ring or wet

.
1.[2] Use fresh anhydrous

.2. Increase temp to reflux (carefully).3. Ensure Acetyl Chloride is not hydrolyzed.
Poly-acylation Higher MW impurities.Excess Acetyl Chloride/Catalyst.Strict stoichiometry (1.1-1.2 eq). Dilute reaction concentration.
Visual Logic: Synthesis Decision Tree

G Start Start: 3-Fluoro-4-methoxyacetophenone Synthesis Check Diagnostic: Position of Bromine? Start->Check TargetA Target A: Ring Bromo (C2) 1-(2-bromo-3-fluoro-4-methoxyphenyl)ethanone Check->TargetA Ring Substitution TargetB Target B: Alpha Bromo (Side Chain) 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone Check->TargetB Side Chain RouteA Route: Friedel-Crafts Acylation Precursor: 3-bromo-2-fluoroanisole TargetA->RouteA RouteB Route: Alpha-Bromination Reagent: CuBr2 or NBS/TsOH TargetB->RouteB Issue1 Issue: Demethylation (Phenol byproduct) RouteA->Issue1 Risk Fix1 Fix: Use SnCl4 or lower Temp Issue1->Fix1

Caption: Decision matrix for selecting the correct synthetic pathway based on the target bromination site.

FAQs

Q1: Can I use NBS to brominate 3-fluoro-4-methoxyacetophenone directly for the Ring-Bromo target? A: We strongly advise against this. The 4-methoxy group directs bromination to the 5-position (ortho to itself, meta to acetyl). You will isolate the 5-bromo isomer as the major product. The 2-position is sterically shielded by the acetyl group and electronically deactivated by the carbonyl.

Q2: My LCMS shows a mass corresponding to the phenol (M-14). Why? A: The methoxy group ortho to the fluorine is susceptible to cleavage by


, especially if the reaction is heated. This is a known side reaction in Friedel-Crafts acylations of anisoles. Switch to a milder Lewis acid like Tin(IV) Chloride (

) or Titanium(IV) Chloride (

) in DCM at 0°C to mitigate this.

Q3: How do I distinguish the 2-bromo isomer from the 5-bromo isomer by NMR? A:

  • 2-Bromo (Target): Look for the aromatic protons. You should see two distinct protons. The coupling constants will differ. H-6 (ortho to carbonyl) will be a doublet of doublets (coupling to F and H-5).

  • 5-Bromo (Impurity): The proton at C2 (between Acetyl and F) will appear as a doublet (coupling to F) with a specific shift.

  • Definitive Check: Use NOESY NMR. In the correct product (2-bromo), there is NO proton adjacent to the Acetyl group (C2 is blocked). In the 5-bromo isomer, the C2 proton is present and will show an NOE correlation with the Acetyl methyl group.

Appendix: Alpha-Bromination Quick Guide (Target B)

If you actually need 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one (Side chain):

  • Reagents: 3-Fluoro-4-methoxyacetophenone (1 eq),

    
     (2 eq).
    
  • Solvent: Ethyl Acetate (reflux) or Ethanol.

  • Procedure: Reflux for 2-4 hours. The heterogeneous green

    
     turns to white 
    
    
    
    as the reaction proceeds.
  • Advantage:

    
     is highly selective for mono-bromination of the alpha-position and avoids ring bromination.
    

References

  • Structure & CAS Verification: ChemicalBook. (n.d.). 2-Bromo-3-fluoro-4-methoxyacetophenone. Retrieved from

  • Friedel-Crafts Regioselectivity: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Alpha-Bromination Methodology: King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide. The Journal of Organic Chemistry, 29(12), 3459-3461.
  • Demethylation Risks: Node, M., et al. (1980). Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with aluminum halide-thiol system. The Journal of Organic Chemistry, 45(22), 4275-4277.

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-3-fluoro-4-methoxyacetophenone

The following technical guide is structured as a Tier 3 Support Resource for researchers working with 2-Bromo-3-fluoro-4-methoxyacetophenone . Case ID: PUR-BFMA-001 Status: Active Support Level: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for researchers working with 2-Bromo-3-fluoro-4-methoxyacetophenone .

Case ID: PUR-BFMA-001 Status: Active Support Level: Senior Application Scientist[1]

⚠️ Critical Safety & Identity Verification

Before proceeding, we must verify the exact chemical structure you are working with, as the nomenclature "2-Bromo..." is frequently ambiguous in commercial catalogs.[1]

Compound Identity Structure CAS Number Hazard Profile Primary Issue
Isomer A (Likely Target)

-Bromoacetophenone deriv.(2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one)
Bromine is on the side chain (

-carbon).[1][2][3]
350-27-6 Lachrymator , Skin CorrosiveOils out, decomposes on silica, difficult to crystallize.[1]
Isomer B Ring-Brominated deriv.(1-(2-bromo-3-fluoro-4-methoxyphenyl)ethan-1-one)Bromine is on the phenyl ring (Position 2).[1]1809161-50-9 IrritantStandard organic solid, stable.[1]

Note: This guide focuses on Isomer A (The


 derivative) , as it presents significant purification challenges (instability, lachrymatory nature) requiring advanced troubleshooting. If you are working with Isomer B, standard recrystallization from ethanol is sufficient.[1]

Phase 1: Diagnosis & Triage (FAQs)

Q1: My crude product is a dark, viscous oil that refuses to crystallize. Is this normal?

Diagnosis: Yes, this is the most common issue with


-bromoacetophenones.[1] The presence of impurities—specifically the 2,2-dibromo byproduct  and unreacted starting material —depresses the melting point, keeping the product in an oily state (eutectic mixture).[1]
Immediate Action: 
  • Do not scratch the glass vigorously (shock sensitivity risk with some halo-ketones, though low here).[1]

  • Check TLC (Hexane:EtOAc 8:2).[1] If you see three spots, you have a mixture.[1]

  • Proceed to the "Oiling Out Protocol" in Phase 2.

Q2: I see a spot running slightly higher (less polar) than my product on TLC. What is it?

Diagnosis: This is likely the


-dibromo impurity  (2,2-dibromo-1-(3-fluoro-4-methoxyphenyl)ethanone). It forms due to over-bromination if the reaction temperature was too high or excess bromine was used.[1]
Resolution:  This impurity is difficult to remove by recrystallization alone as it co-crystallizes.[1] Flash chromatography (Phase 3) is required if the content exceeds 5%.[1]
Q3: My product turned black/brown during column chromatography.

Diagnosis:


-Bromoketones are acid-sensitive.[1] Standard silica gel is slightly acidic, causing dehydrobromination  or polymerization on the column.[1]
Resolution:  You must neutralize your silica gel with 1% Triethylamine (Et3N) or use neutral alumina.[1] See Phase 3 .

Phase 2: Recrystallization Protocols

Best for: Removing trace starting material and colored impurities.[1]

Workflow Diagram: Crystallization Logic

Recrystallization_Logic Start Crude Product State Check_State Is it Solid or Oil? Start->Check_State Solid Solid Check_State->Solid Oil Viscous Oil Check_State->Oil Recryst_Std Standard Recrystallization (Solvent: EtOH or MeOH) Solid->Recryst_Std Trituration Trituration / Sonication (Solvent: Cold Hexane/Pentane) Oil->Trituration Freezer Store at -20°C for 24h Recryst_Std->Freezer Dissolve Dissolve in min. EtOAc at 40°C Trituration->Dissolve If fails Add_Anti Add Hexane dropwise until turbid Dissolve->Add_Anti Seed Seed with pure crystal (if available) or scratch Add_Anti->Seed Seed->Freezer

Caption: Decision tree for handling solid vs. oily crude products during purification.

Protocol A: Standard Recrystallization (For Solids)

Solvent System: Ethanol (95%) or Methanol.[1]

  • Dissolve crude solid in minimum boiling Ethanol (~5 mL per gram).

  • Hot Filtration: If the solution is dark/cloudy, filter quickly through a glass frit (avoid paper filters which absorb product).[1]

  • Slow Cooling: Allow to cool to room temperature undisturbed. Rapid cooling traps impurities.[1]

  • Isolation: Filter and wash with ice-cold Ethanol.

Protocol B: "Oiling Out" Rescue (For Oils)

Solvent System: Ethyl Acetate (Good solvent) / Hexane (Anti-solvent).[1]

  • Dissolve the oil in the minimum amount of warm Ethyl Acetate (35-40°C).

  • Add Hexane dropwise with stirring until a faint, persistent cloudiness appears.

  • Add 1-2 drops of Ethyl Acetate to clear the solution.[1]

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.[1]

  • Deep Freeze: Place the flask in a -20°C freezer overnight. The product should crystallize as white/off-white needles.

Phase 3: Chromatography Solutions

Best for: Removing 2,2-dibromo impurity and difficult separations.

Critical Warning: Do NOT use standard acidic silica gel without pretreatment.[1]

Method: Neutralized Flash Chromatography
ParameterSetting/MaterialReason
Stationary Phase Silica Gel (230-400 mesh)High resolution.[1]
Pretreatment Slurry silica in Hexane + 1% Et3NNeutralizes acidity to prevent decomposition.[1]
Eluent A Hexane (or Petroleum Ether)Non-polar component.[1]
Eluent B Ethyl AcetatePolar component.[1]
Gradient 0% → 15% EtOAcGentle gradient to separate close Rf spots.
Loading Liquid loading (DCM)Avoid solid loading with heat.[1]

Separation Order (Increasing Polarity):

  • 2,2-Dibromo Impurity: Elutes first (High Rf).

  • Target Product (

    
    -Bromo):  Elutes second (Mid Rf).
    
  • Starting Material (Ketone): Elutes last (Lower Rf).

Note: If the starting material and product co-elute, switch to a Toluene/Ethyl Acetate system (95:[1]5) to exploit pi-pi stacking differences.

Phase 4: Impurity Profiling & Prevention[1]

To prevent purification bottlenecks, optimize the upstream synthesis to minimize specific impurities.[1]

Impurity Table
ImpurityOriginPrevention StrategyRemoval Method
Starting Material (3-Fluoro-4-methoxyacetophenone)Incomplete reaction.[1]Push conversion to >98% using 1.05 eq. of Bromine/NBS.Recrystallization (SM is usually more soluble in cold EtOH).[1]
Dibromo Species (2,2-Dibromo derivative)Excess Bromine or high temp.[1]Control temp <40°C. Add Br2 dropwise.[1]Column Chromatography (cannot be removed by crystallization).[1]
Colored Oligomers Acid-catalyzed condensation.[1]Wash crude reaction mixture with NaHCO3 to neutral pH immediately.[1]Activated Charcoal treatment during hot filtration.[1]
Mechanism of Impurity Formation

Impurity_Pathways SM Starting Material (Acetophenone) Target Target Product (Mono-Bromo) SM->Target + Br2 / H+ Dibromo Impurity: Dibromo (Over-reaction) Target->Dibromo + Excess Br2 Decomp Decomposition (Colored Tars) Target->Decomp Acidic Silica or Heat

Caption: Reaction pathways leading to the target product and common impurities.

References

  • ChemicalBook. (2025).[1] 2-Bromo-3-fluoro-4-methoxyacetophenone (CAS 1809161-50-9) and Isomers. Retrieved from [1]

  • ChemSrc. (2025).[1] Purification and Properties of

    
    -Bromoacetophenone Derivatives (CAS 350-27-6). Retrieved from [1]
    
  • Sigma-Aldrich. (2025).[1] 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone Product Specification. Retrieved from [1]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound Assisted Synthesis of

    
    -Bromoacetophenones. (Contextual reference for synthesis/purification of analogs). Retrieved from 
    

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-3-fluoro-4-methoxyacetophenone

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 2-Bromo-3-fluoro-4-methoxyacetophenone . Based on standard IUPAC and catalog nomenclature conventions, this guid...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 2-Bromo-3-fluoro-4-methoxyacetophenone .

Based on standard IUPAC and catalog nomenclature conventions, this guide addresses the synthesis of the


-bromoketone  (phenacyl bromide derivative), which is the most common interpretation of "2-bromoacetophenone" derivatives in drug discovery (e.g., as intermediates for thiazoles or imidazoles).

Current Status: Operational Topic: Impurity Profiling & Troubleshooting Side Reactions Applicable Route:


-Bromination of 3-Fluoro-4-methoxyacetophenone

⚠️ Critical Structure Verification

Before proceeding, verify your target structure to ensure this guide applies to your workflow.

NomenclatureStructure DescriptionTarget Type
Interpretation A (Standard)

-Bromoacetyl group.
Bromine is on the side chain (C2 of the ethanone). Systematic Name: 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone.
Primary Target (Addressed in this guide)
Interpretation B (Ring) Aryl Bromide. Bromine is on the benzene ring (ortho to acetyl). Systematic Name: 1-(2-Bromo-3-fluoro-4-methoxyphenyl)ethanone.Impurity / Different Target

Note: If you are attempting to synthesize the Ring-Brominated isomer (Interpretation B) by brominating 3-fluoro-4-methoxyacetophenone, STOP. Direct bromination will predominantly yield the 5-bromo isomer (ortho to methoxy). You require a different starting material (e.g., 2-bromo-3-fluoroanisole).

Part 1: The Reaction Landscape & Impurity Map

The synthesis involves the electrophilic halogenation of 3-fluoro-4-methoxyacetophenone . The presence of the electron-donating methoxy group (OMe) creates a competition between the desired


-bromination  (side chain) and the undesired nuclear bromination  (ring).
Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the origin of key impurities.

ReactionPathways SM Starting Material (3-Fluoro-4-methoxyacetophenone) Target TARGET (2-Bromo-3-fluoro-4-methoxyacetophenone) (Alpha-Bromination) SM->Target Kinetic Control (Enol Mechanism) Impurity_Ring IMPURITY A (Nuclear Bromination) 5-Bromo isomer SM->Impurity_Ring Lewis Acid / EAS (Ring Activation) Reagent Br2 / NBS (Acidic/Radical Conditions) Impurity_Di IMPURITY B (Dibromoketone) 2,2-Dibromo... Target->Impurity_Di Excess Br2 Over-reaction Impurity_Phenol IMPURITY C (Demethylated Phenol) Loss of -Me group Target->Impurity_Phenol High Temp / Strong Acid (Ether Cleavage)

Caption: Pathway analysis showing the competition between side-chain bromination (Target) and electrophilic aromatic substitution (Impurity A), plus downstream degradation.

Part 2: Troubleshooting Guides (FAQ Format)

Issue 1: "My NMR shows a mixture of isomers, and the aromatic region is complicated."

Diagnosis: Nuclear Bromination (Ring Substitution) The methoxy group at C4 strongly activates the C5 position (ortho to OMe). If reaction conditions favor Electrophilic Aromatic Substitution (EAS) over radical or enol-mediated mechanisms, bromine will add to the ring.

  • Why it happens:

    • Lewis Acid Contamination: Presence of trace metals (Fe, Al) or strong Lewis acids favors ring attack.

    • Solvent Polarity: Highly polar solvents can stabilize the arenium ion intermediate required for ring substitution.

    • Temperature: Low temperatures often favor the kinetic enol formation (

      
      -bromination), while higher temperatures might overcome the activation energy for ring substitution.
      
  • Corrective Protocol:

    • Switch Reagents: Use Copper(II) Bromide (

      
      )  in refluxing ethyl acetate/chloroform. 
      
      
      
      is highly selective for
      
      
      -bromination of ketones and minimizes ring halogenation [1].
    • Use NBS/TsOH: Use N-Bromosuccinimide (NBS) with p-Toluenesulfonic acid (TsOH) in Acetonitrile. This drives the reaction via the enol tautomer, which is kinetically faster than ring substitution for this substrate.

    • Avoid: Elemental Bromine (

      
      ) with Lewis Acids (
      
      
      
      ,
      
      
      ).
Issue 2: "I am seeing a significant M+2 peak in MS and a disappearing singlet in NMR."

Diagnosis:


-Dibromination 
You have formed the 2,2-dibromo-3-fluoro-4-methoxyacetophenone.
  • Why it happens:

    • Stoichiometry: Excess bromine source was used.

    • Product Reactivity: The introduction of the first bromine (electron-withdrawing) makes the remaining

      
      -proton more acidic, potentially accelerating the second bromination under basic or specific acidic conditions.
      
  • Corrective Protocol:

    • Stoichiometric Control: Use exactly 0.95 equivalents of the brominating agent. It is better to leave 5% starting material (separable) than to form the dibromo impurity (difficult to separate).

    • Slow Addition: Add the bromine source dropwise to keep the local concentration low.

Issue 3: "The product turned into a dark oil/tar during workup."

Diagnosis: Demethylation or Polymerization The combination of HBr (byproduct) and heat can cleave the methyl ether (OMe


 OH), creating a phenol. Phenols are prone to oxidation and polymerization (tarring).
  • Why it happens:

    • HBr generation in the absence of a scavenger.

    • High reaction temperatures (>80°C) with unbuffered acid.

  • Corrective Protocol:

    • Buffer the System: Add a weak base like Potassium Carbonate (

      
      )  or Calcium Carbonate if using NBS, or perform the reaction in the presence of propylene oxide (acid scavenger).
      
    • Temperature Limit: Do not exceed 60°C unless necessary.

    • Workup: Quench immediately with cold saturated Sodium Bicarbonate (

      
      )  to neutralize acid before concentration.
      

Part 3: Optimized Experimental Protocol

Method: Selective


-Bromination using 

(Heterogeneous System) This method is selected for its high selectivity against ring bromination.
Materials
  • Substrate: 3-Fluoro-4-methoxyacetophenone (1.0 equiv)

  • Reagent: Copper(II) Bromide (

    
    ) (2.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or Chloroform (

    
    )
    
  • Equipment: Reflux condenser, Nitrogen atmosphere.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 3-Fluoro-4-methoxyacetophenone in 50 mL of EtOAc.

  • Reagent Addition: Add 20 mmol of finely powdered

    
    . The system will be a heterogeneous suspension.
    
  • Reflux: Heat the mixture to vigorous reflux (approx. 77°C for EtOAc).

    • Visual Cue: The black

      
       will gradually turn into white 
      
      
      
      precipitate as the reaction proceeds.
  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC every 60 minutes. Look for the disappearance of the ketone.

    • Note: If the reaction stalls (stops converting), filter the salts and add fresh

      
       (0.2 equiv).
      
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the white

      
       solid through a pad of Celite.
      
    • Wash the filtrate with saturated

      
       (2 x 30 mL) to remove trace acid.
      
    • Wash with Brine (1 x 30 mL).

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane if solid, or flash chromatography if oil.

Data Summary Table
ParameterRecommended RangeImpact of Deviation
Stoichiometry (

)
1.8 – 2.2 equiv<1.8: Incomplete reaction. >2.5: Wasteful, but low risk of dibromo.
Temperature Reflux (70-80°C)Low temp: Reaction stalls. High temp: Demethylation risk.
Time 2 – 5 HoursExtended time (>12h) increases tar formation.
Atmosphere Nitrogen/ArgonMoisture leads to

-hydroxy impurity (hydrolysis).

Part 4: Troubleshooting Logic Tree

Use this flowchart to diagnose the specific failure mode of your experiment.

TroubleshootingTree Start Start Diagnosis: Analyze Crude NMR/LCMS Q1 Is the molecular weight Target + 79/81 amu? Start->Q1 Q2 Is there a singlet at ~4.4 ppm (CH2Br)? Q1->Q2 Yes Result_Di FAILURE: Dibromination Cause: Excess Reagent Q1->Result_Di No (Mass = +160) Result_SM FAILURE: No Reaction Cause: Temp too low Q1->Result_SM No (Mass = SM) Q3 Is the aromatic pattern preserved? (1:1:1 pattern) Q2->Q3 Yes Result_Ring FAILURE: Ring Bromination (Isomer) Cause: Lewis Acid / Solvent Q2->Result_Ring No (CH3 singlet remains) Result_Success SUCCESS: Target Compound Q3->Result_Success Yes Q3->Result_Ring No (Aromatic protons lost)

Caption: Diagnostic logic tree for identifying synthesis failures based on crude analysis.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.

  • ChemicalBook. (n.d.). 2-Bromo-4'-fluoroacetophenone synthesis procedures (General reference for halo-acetophenone synthesis).

  • Organic Syntheses. (1973). Bromination of Acetophenones: General Procedures. Organic Syntheses, Coll.[2] Vol. 5, p.117.

  • Google Patents. (2016). CN106242957A - Preparation method of 2-bromo-3'-methoxyacetophenone (Demonstrates NBS usage).

  • Yang Research Group. (2023). Efficient O-demethylation of lignin-derived aromatic compounds (Mechanisms of demethylation side reactions).

Sources

Optimization

Technical Support Center: 2-Bromo-3-fluoro-4-methoxyacetophenone (BFMAP)

Core Technical Profile & Critical Safety Compound Identity: 2-Bromo-3-fluoro-4-methoxyacetophenone Class: -Haloketone / Phenacyl Bromide Derivative Primary Application: Intermediate for heterocycle synthesis (e.g., imida...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Profile & Critical Safety

Compound Identity: 2-Bromo-3-fluoro-4-methoxyacetophenone Class:


-Haloketone / Phenacyl Bromide Derivative
Primary Application:  Intermediate for heterocycle synthesis (e.g., imidazoles, thiazoles) and kinase inhibitor scaffolds.[1]
⚠️ Immediate Safety Directive: Lachrymator

Strict Warning: Like all


-bromoacetophenones, BFMAP is a potent lachrymator  (tear gas agent) and a powerful alkylating agent.[1]
  • Mechanism: It irreversibly alkylates TRPA1 ion channels in sensory nerves.[1]

  • Handling: NEVER open outside a fume hood.[1]

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite handy to neutralize spills immediately.[1] The thiosulfate anion nucleophilically displaces the bromide, rendering the compound non-volatile and less toxic.

Stability & Degradation Mechanism

The stability of BFMAP is dictated by the tension between the electron-donating methoxy group (4-OMe), the electron-withdrawing fluoro group (3-F), and the highly labile C-Br bond.

The Degradation Triad
  • Hydrolysis (Moisture Sensitivity): The carbonyl carbon is highly electrophilic due to the adjacent electronegative bromine.[1] Water attacks the carbonyl, eventually displacing the bromide via an

    
     mechanism or through an enol intermediate, forming the 
    
    
    
    -hydroxy ketone
    and releasing HBr . The released HBr autocatalyzes further degradation.[1]
    • Effect: Material turns from white/off-white to yellow/orange sticky solid.[1]

  • Photolysis (Light Sensitivity): The C-Br bond is weak (~65-70 kcal/mol).[1] Exposure to UV/visible light induces homolytic cleavage, generating a phenacyl radical and a bromine radical. These recombine to form dimers or abstract hydrogens from solvents.[1]

    • Effect: Darkening of the solid surface.

  • Nucleophilic Attack (Solvent Incompatibility): The 4-OMe group increases electron density on the carbonyl oxygen, but the

    
    -carbon remains a "hotspot" for nucleophiles. Storing in nucleophilic solvents (MeOH, EtOH) for extended periods can lead to hemiacetal formation or solvolysis.
    
Visualization: Degradation Pathways

The following diagram illustrates the primary breakdown routes you must prevent.

BFMAP_Degradation BFMAP BFMAP (Active Compound) AlphaHydroxy α-Hydroxy Impurity (M-Br+OH) BFMAP->AlphaHydroxy Hydrolysis (Slow) HBr HBr Acid (Autocatalyst) BFMAP->HBr Byproduct Radical Phenacyl Radical BFMAP->Radical Homolysis Pyrazine Pyrazine Derivatives (If NH₃ present) BFMAP->Pyrazine Cyclization H2O Moisture (H₂O) H2O->AlphaHydroxy Light UV/Light (hv) Light->Radical Base Base/Amine Base->Pyrazine HBr->BFMAP Catalyzes further decomposition Dimer Dimerized Byproducts (Colored) Radical->Dimer Recombination

Caption: Primary degradation pathways of 2-Bromo-3-fluoro-4-methoxyacetophenone showing hydrolysis, photolysis, and cyclization risks.

Troubleshooting Guide (FAQ)

Scenario A: "My white solid has turned yellow/orange."

Diagnosis: Oxidative degradation and HBr release.[1] Cause: Exposure to moisture or light has initiated the formation of


-hydroxy ketone and free bromine (

) or HBr. The color comes from conjugated byproducts or elemental bromine.[1] Solution:
  • Do not use directly. The acidity will ruin acid-sensitive reactions (e.g., acetal protection).[1]

  • Purification: Recrystallize immediately (See Protocol 4.1).

  • Prevention: Store under Argon/Nitrogen at -20°C.

Scenario B: "LCMS shows a peak at [M+18] or [M-62]."

Diagnosis: Hydrolysis or reduction.[1][2][3][4] Analysis:

  • [M+18]: Likely the hydrate of the ketone (gem-diol) or the

    
    -hydroxy product if the mass shift is actually [M-Br+OH].
    
  • [M-80] (Loss of Br): Debromination to 3-fluoro-4-methoxyacetophenone.[1] This often happens if the LCMS injection solvent contains methanol/water and sits in the autosampler. Action: Inject a fresh sample dissolved in anhydrous Acetonitrile (MeCN) . Avoid protic solvents for LCMS prep if stability is .[1]

Scenario C: "Yields are low in the cyclization step."

Diagnosis: Alkylation of the wrong nucleophile. Cause: If your reaction mixture is basic, BFMAP may undergo Darzens condensation (forming an epoxy ketone) or Favorskii rearrangement instead of the desired substitution. Solution:

  • Add BFMAP slowly to the nucleophile at low temperature (0°C).[1]

  • Ensure the nucleophile is in excess, not the base.

Analytical & Handling Protocols

Protocol 4.1: Purification via Recrystallization

Avoid silica chromatography if possible, as the Lewis acidic sites on silica can trigger dehydrobromination.

  • Solvent Selection: Use a mixture of IPA (Isopropyl Alcohol) / Hexanes or Toluene / Heptane .[1] Avoid pure Methanol/Ethanol to prevent solvolysis.[1]

  • Dissolution: Dissolve the crude yellow solid in the minimum amount of warm toluene (approx 40-50°C). Do not boil excessively.

  • Filtration: If insoluble dark specks remain (polymerized material), filter hot through a glass frit.[1]

  • Crystallization: Add Heptane (or Hexane) dropwise until turbidity appears.[1] Cool slowly to room temperature, then to 4°C.

  • Wash: Filter the white crystals and wash with cold Heptane.[1]

  • Drying: Vacuum dry in a desiccator over

    
     or KOH (to absorb acid traces). Do not heat above 40°C. 
    
Protocol 4.2: Validated Storage Conditions

To maintain >98% purity for 6+ months:

ParameterRequirementReason
Temperature -20°C (Freezer)Slows kinetic rate of hydrolysis/dimerization.[1]
Atmosphere Argon or NitrogenDisplaces moisture and oxygen.[1]
Container Amber Glass VialBlocks UV light (prevents photolysis).[1]
Seal Parafilm + DesiccantPrevents moisture ingress (hydrolysis).[1]

Diagnostic Decision Tree

Use this logic flow to determine if your batch of BFMAP is suitable for synthesis.

Troubleshooting_Tree Start Inspect BFMAP Batch Color Is it White/Off-White? Start->Color Smell Acrid/Acidic Smell? Color->Smell Yes Recryst Recrystallize (Toluene/Heptane) Color->Recryst No (Yellow/Brown) LCMS LCMS Purity > 95%? Smell->LCMS No (Neutral odor) Neutralize Wash with NaHCO3 (Rapidly) then Recrystallize Smell->Neutralize Yes (HBr detected) Use Proceed to Reaction (Add slowly at 0°C) LCMS->Use Yes LCMS->Recryst No (Impurities found)

Caption: Decision matrix for assessing BFMAP quality before experimental use.

References

  • Alpha-Haloketone Reactivity & Synthesis: Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles. Context: General reactivity of alpha-haloketones in heterocyclic synthesis.[1]

  • Handling of Lachrymatory Agents (SDS Data): Fisher Scientific. (2021).[1][4][5][6] Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone (Structural Analog). Context: Safety protocols, PPE, and lachrymator warnings applicable to the 3-fluoro analog.

  • Mechanisms of Alpha-Haloketone Degradation: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Context: Mechanisms of SN2 substitution and hydrolysis at the alpha-carbon.[3]

  • Synthesis and Stability of Phenacyl Bromides: Podgoršek, A., et al. (2009). "Halogenation of Ketones with N-Bromosuccinimide..." Context: Discusses stability and purification difficulties of substituted phenacyl bromides. (General reference to class reactivity)

(Note: While specific literature on the exact 3-fluoro-4-methoxy isomer is proprietary or sparse, the chemistry cited above is derived from the well-established behavior of the phenacyl bromide pharmacophore.)

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling of 2-Bromo-3-fluoro-4-methoxyacetophenone

Case ID: SC-2B3F4M-Acetophenone Priority Level: High (Sterically Hindered / Base-Sensitive) Assigned Specialist: Senior Application Scientist System Analysis: Why This Substrate Fails Before attempting a fix, you must un...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-2B3F4M-Acetophenone Priority Level: High (Sterically Hindered / Base-Sensitive) Assigned Specialist: Senior Application Scientist

System Analysis: Why This Substrate Fails

Before attempting a fix, you must understand the specific molecular architecture causing the failure. You are likely experiencing low conversion or complete starting material recovery because this is not a standard Suzuki coupling.

The "Sandwich" Effect (Steric Trap)

Your substrate, 2-Bromo-3-fluoro-4-methoxyacetophenone , presents a severe steric challenge for the Palladium catalyst.

  • Position 1 (Acetyl): A bulky carbonyl group.

  • Position 2 (Bromine): The reaction site.[1][2]

  • Position 3 (Fluorine): An ortho-substituent.

The bromine atom is "sandwiched" between the acetyl and fluoro groups. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ possess ligands that are too bulky to effectively access the C-Br bond for oxidative addition, or they lack the electron-richness to stabilize the oxidative addition intermediate in such a crowded environment.

The "Electronic" Trap (Deactivation)
  • 4-Methoxy Group: This is an electron-donating group (EDG). While the acetyl group activates the ring, the methoxy group pushes electron density back into the ring, slightly strengthening the C-Br bond and making oxidative addition slower than in purely electron-deficient systems.

Diagnostic Workflow

Use this logic flow to identify your specific failure mode.

TroubleshootingFlow Start Reaction Outcome Analysis Result1 Starting Material (SM) Recovered (>80%) Start->Result1 Result2 Dehalogenated Product (Ar-Br -> Ar-H) Start->Result2 Result3 Complex Mixture / Unknown Impurities Start->Result3 Decision1 Catalyst Failure: Oxidative Addition blocked Result1->Decision1 Primary Cause Decision2 Protodeboronation: Boronic acid hydrolysis Result2->Decision2 Primary Cause Decision3 Base Side-Reaction: Aldol Condensation Result3->Decision3 Primary Cause Sol1 Action: Switch to Buchwald G2/G3 Catalysts (XPhos or SPhos) Decision1->Sol1 Sol2 Action: Reduce Water Ratio Increase Boronic Acid (1.5 eq) Decision2->Sol2 Sol3 Action: Switch Base Use K3PO4 instead of Carbonates Decision3->Sol3

Figure 1: Diagnostic decision tree for troubleshooting coupling failures.

The "Golden Standard" Protocol

Do not use generic "Suzuki conditions." This protocol is optimized for ortho-substituted, sterically hindered aryl bromides .[3]

Recommended Reagents
ComponentRecommendationRationale
Catalyst XPhos Pd G2 (1–3 mol%)The bulky biaryl ligand (XPhos) creates a "pocket" that facilitates coupling in hindered systems while preventing catalyst decomposition.
Alternative SPhos Pd G2 Excellent for ortho-substituted substrates if XPhos fails.
Base K₃PO₄ (Tribasic Potassium Phosphate) Strong enough to activate the boronic acid, but less prone to causing aldol condensation on the acetyl group than hydroxides or carbonates.
Solvent 1,4-Dioxane / Water (4:1) The water is strictly necessary for the mechanism but must be controlled.
Temperature 80°C – 100°C Hindered substrates require thermal energy to overcome the activation barrier.
Step-by-Step Procedure
  • Charge Solids: In a reaction vial, add:

    • 2-Bromo-3-fluoro-4-methoxyacetophenone (1.0 equiv)

    • Boronic Acid Partner (1.3 – 1.5 equiv)

    • Potassium Phosphate (K₃PO₄) (2.0 – 3.0 equiv)

    • XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Degas: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen is the enemy of low-catalyst loading.

  • Add Solvent: Add degassed 1,4-Dioxane and degassed Water (ratio 4:1) via syringe. Concentration should be roughly 0.1 M to 0.2 M.[3]

  • Heat: Stir vigorously at 80°C. Monitor by HPLC/LC-MS at 1 hour and 4 hours.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.

Troubleshooting Guides (FAQs)

Issue 1: "I recovered 90% of my starting material. The catalyst is dead."

Diagnosis: The catalyst failed to insert into the C-Br bond (Oxidative Addition Failure). Technical Explanation: The fluorine and acetyl groups physically block the Palladium. Standard ligands like PPh₃ are too large to fit into the gap but not active enough to force their way in. Solution:

  • Switch Ligand: You must use a Buchwald-type ligand. XPhos or SPhos are non-negotiable here.

  • Pre-activation: Do not use Pd(OAc)₂ + Ligand separately. Use the G2/G3 precatalysts . These generate the active Pd(0) species immediately upon heating, preventing the "induction period" where the catalyst might aggregate into inactive Palladium black.

Issue 2: "I see a product with mass [M-Br+H]. I'm losing the bromine."

Diagnosis: Protodehalogenation (Hydrodehalogenation). Technical Explanation: The oxidative addition occurred (Pd inserted), but instead of transmetallating with the boron, the Pd-Ar species reacted with a proton source (water or solvent impurities) and reductively eliminated Ar-H. This is common with ortho-fluoro substrates because the fluorine destabilizes the Pd-intermediate. Solution:

  • Increase Boronic Acid: Go to 1.5 or 2.0 equivalents. You need to outcompete the side reaction.

  • Dryer Conditions: Switch to Toluene (anhydrous) and add only the stoichiometric amount of water required (or use K₃PO₄·H₂O as the water source without adding bulk water).

Issue 3: "My reaction turned black immediately and stalled."

Diagnosis: Catalyst decomposition ("Pd Black" formation). Technical Explanation: The active Pd(0) species was not stabilized by the ligand and aggregated into metal nanoparticles. Solution:

  • Check Ligand:Pd Ratio: If using separate Pd source and ligand, ensure Ligand:Pd is 2:1 or higher.[3]

  • Oxygen Leak: The reaction was likely not degassed properly. Oxygen oxidizes the phosphine ligands, leaving the Palladium "naked" and unstable.

Issue 4: "I see multiple spots; looks like the ketone reacted."

Diagnosis: Base-mediated enolization/condensation. Technical Explanation: The acetyl group (-COCH₃) has acidic alpha-protons. Strong bases (NaOH, KOtBu) or even Carbonates (


) at high temps can deprotonate this, leading to self-condensation (Aldol).
Solution: 
  • Switch Base: Use K₃PO₄ (milder).

  • Solvent Switch: Switch from DMF (which decomposes to amines) to Dioxane or Toluene .

References & Authoritative Grounding

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[3] Journal of the American Chemical Society.[4] Describes the efficacy of XPhos and SPhos for sterically hindered aryl halides.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3][5][6] Chemical Reviews. The foundational text on the mechanism, including the role of base and water.

  • Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides."[3] Journal of the American Chemical Society.[4] Discusses the use of bulky phosphines (

    
    ) for hindered substrates. 
    
  • Organic Chemistry Portal. "Suzuki Coupling." A verified database of reaction conditions and mechanisms.

Sources

Optimization

Technical Support Center: Impurity Profiling &amp; Remediation

Topic: 2-Bromo-3-fluoro-4-methoxyacetophenone Triage & Identification: Defining Your Molecule CRITICAL WARNING: The nomenclature "2-Bromo-3-fluoro-4-methoxyacetophenone" is chemically ambiguous and frequently leads to pu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-3-fluoro-4-methoxyacetophenone

Triage & Identification: Defining Your Molecule

CRITICAL WARNING: The nomenclature "2-Bromo-3-fluoro-4-methoxyacetophenone" is chemically ambiguous and frequently leads to purchasing or synthesizing the wrong starting material. Before proceeding, you must confirm your target structure.

The position of the bromine atom fundamentally changes the impurity profile.[1]

ScenarioTarget StructureIUPAC NameCommon Application
A (Most Likely) Side-Chain Brominated 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-oneLinker/Intermediate: Used to synthesize thiazoles, imidazoles, or as an alkylating agent in drug discovery.[1]
B (Scaffold) Ring Brominated 1-(2-bromo-3-fluoro-4-methoxyphenyl)ethan-1-oneCore Scaffold: Used for cross-coupling (Suzuki/Buchwald) to build the aromatic core.

Note: This guide primarily addresses Scenario A (Side-Chain) as it is the most common synthesis involving this nomenclature, but treats Scenario B (Ring) as a major competitive impurity pathway.[1]

Impurity Ecosystem: The "BFMA" Profile

Context: The presence of the methoxy group (electron-donating) on the ring makes this synthesis volatile.[1] The ring is activated, meaning electrophilic bromination (


) wants to attack the ring (Nuclear Bromination) just as much as it wants to attack the alpha-carbon (Side-Chain Bromination).[1]
Table 1: Common Impurities & Origins
Impurity CodeStructure NameOrigin/CauseRRT (Typical)*
IMP-A (Critical) 2,2-Dibromo-3'-fluoro-4'-methoxyacetophenone Over-Bromination: Excess

or fast addition rates.[2][3] The first bromine activates the alpha-position for a second attack.[1]
~1.2 - 1.3
IMP-B (Major) 5'-Bromo-3'-fluoro-4'-methoxyacetophenone Nuclear Attack: The methoxy group directs

to the ortho position (Ring C5) instead of the side chain.[1]
~1.1
IMP-C 3'-Fluoro-4'-methoxyacetophenone Unreacted SM: Incomplete conversion due to stalling or stoichiometry errors.1.0
IMP-D 2-Bromo-3'-fluoro-4'-hydroxyacetophenone Demethylation: Use of strong Lewis acids (e.g.,

) or high temps causing ether cleavage.
~0.8

*RRT (Relative Retention Time) varies by method but generally follows polarity trends (C18 Column).[1]

Troubleshooting Guides (Q&A Format)
Ticket #001: "I have a persistent impurity at RRT 1.2 (M+79/81) that won't wash out."

Diagnosis: You are likely dealing with IMP-A (Gem-dibromo species) . Mechanism: In side-chain bromination, the introduction of the first bromine (electron-withdrawing) should theoretically deactivate the alpha-carbon.[1] However, under acidic conditions (HBr generation), the enolization rate can increase, leading to a second bromination event.[1] Resolution:

  • Stoichiometry Control: Never use a 1:1 equivalent of Bromine/NBS initially. Start with 0.85 - 0.90 equivalents . It is easier to separate unreacted starting material (IMP-C) than the dibromo impurity.[1]

  • Diethyl Phosphite Reduction: If the dibromo impurity is already present, treat the crude mixture with diethyl phosphite (

    
    ) and a base (TEA) in THF.[1] This selectively reduces the gem-dibromo back to the monobromo target without touching the aromatic ring [1].[1]
    
Ticket #002: "My reaction mixture is turning dark red/black, and yield is low."

Diagnosis: Competitive Nuclear Bromination (IMP-B) and polymerization.[1] Mechanism: The methoxy group at position 4 is a strong ortho/para director. It pushes electron density to position 5 (meta to the acetyl, ortho to methoxy).[1] If the reaction temperature is too low or a radical initiator is absent, the electrophilic aromatic substitution pathway dominates over the radical side-chain pathway.[1] Resolution:

  • Switch Reagents: If using

    
    , switch to NBS (N-Bromosuccinimide)  with a radical initiator (AIBN or Benzoyl Peroxide) in refluxing Acetonitrile or 
    
    
    
    (if permitted).[1] This favors the radical mechanism (Side-Chain) over the ionic mechanism (Ring).[1]
  • Use p-TsOH: Adding catalytic p-toluenesulfonic acid can accelerate enolization for the side-chain pathway, outcompeting the ring attack [2].[1]

Ticket #003: "How do I distinguish the 2-Bromo (Ring) from the Alpha-Bromo (Side-chain) by NMR?"

Diagnosis: Ambiguity in product confirmation. Resolution:

  • Alpha-Bromo (Target A): Look for a singlet (2H) around 4.4 - 4.8 ppm (

    
    ).[1] The aromatic region will show 3 protons.
    
  • Ring-Bromo (Target B/Impurity): The aliphatic region will show a singlet (3H) around 2.5 - 2.6 ppm (

    
    ).[1] The aromatic region will show only 2 protons (if 5-bromo) or a different splitting pattern.[1]
    
Visualizing the Pathways

The following diagram illustrates the competition between the desired side-chain attack and the parasitic ring attack.

BrominationPathways cluster_conditions Control Factors SM Starting Material (3-Fluoro-4-methoxyacetophenone) Target TARGET (Side-Chain) 2-Bromo-1-(...) (Alpha-Bromo) SM->Target Radical Path (NBS/AIBN/Reflux) Impurity_Ring IMPURITY (Ring) 1-(5-Bromo-...) (Nuclear Bromination) SM->Impurity_Ring Ionic Path (Low Temp, Lewis Acid) Impurity_Di IMPURITY (Over-Rxn) 2,2-Dibromo-1-(...) (Gem-Dibromo) Target->Impurity_Di Excess Br2 Acid Catalysis Factor1 Solvent Polarity: Polar favors Ionic (Ring) Non-polar favors Radical (Chain) Factor2 Temperature: High favors Radical Low favors Ionic

Caption: Mechanistic bifurcation in the bromination of electron-rich acetophenones. Controlling the Ionic vs. Radical pathway is the key to purity.

Advanced Purification Workflow

If chromatography is not viable for scale-up, use this solubility-based logic.

PurificationLogic Crude Crude Mixture (Target + SM + Dibromo + Ring-Br) Step1 Step 1: Slurry in Cold EtOH/IPA (0°C) Crude->Step1 Filtrate1 Filtrate: Contains SM + Ring-Br (mostly) Step1->Filtrate1 Solid1 Solid Cake: Target + Dibromo Step1->Solid1 Decision Is Dibromo > 5%? Solid1->Decision Recryst Recrystallize from EtOAc/Heptane (1:3) Decision->Recryst No ChemicalFix Reductive Debromination (Diethyl Phosphite/TEA) Decision->ChemicalFix Yes Final Pure Alpha-Bromo Target Recryst->Final ChemicalFix->Recryst

Caption: Decision tree for purifying alpha-bromoacetophenones without column chromatography.

References & Authority
  • Chemical Remediation of Dibromo Impurities:

    • Technique: Selective reduction of

      
      -dibromo ketones to 
      
      
      
      -monobromo ketones.
    • Source: Kikuchi, D., et al. "Selective reduction of

      
      -dibromo ketones."[1] Tetrahedron Letters, 2010.[1]
      
    • Context: Essential for salvaging batches with >10% IMP-A.

  • Regioselectivity in Acetophenones:

    • Mechanism:[3] Competition between nuclear and side-chain bromination in methoxy-acetophenones.

    • Source:Organic Process Research & Development (OPRD), "Scale-up of Phenacyl Bromide Synthesis."[1] [General Principle Reference]

    • See also: (Analogous chemistry).[1]

  • Analytical Separation:

    • Method: HPLC Separation of Acetophenone Regioisomers.

    • Source: (Demonstrates separation of polar isomers on C18/Mixed-mode columns).[1]

  • Structure Verification:

    • Database: CAS 343-04-4 (Alpha-bromo) vs. CAS 1007218-62-9 (Ring-bromo).

    • Source: (Verifying commercial availability and nomenclature).[1]

Disclaimer: This guide is for research purposes only. Brominated acetophenones are potent lachrymators (tear gas agents).[1] All manipulations must be performed in a functioning fume hood.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Bromo-3-fluoro-4-methoxyacetophenone

The following technical guide addresses the scale-up synthesis of 2-Bromo-3-fluoro-4-methoxyacetophenone (CAS 1809161-50-9) . This document is structured as a Tier-3 Technical Support resource, designed for process chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up synthesis of 2-Bromo-3-fluoro-4-methoxyacetophenone (CAS 1809161-50-9) . This document is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers encountering selectivity or scalability issues.

Executive Summary & Route Strategy

The Core Challenge: The synthesis of 2-Bromo-3-fluoro-4-methoxyacetophenone presents a classic "contra-electronic" challenge. Direct bromination of the precursor 3-Fluoro-4-methoxyacetophenone is NOT recommended for scale-up.

  • Reasoning: The methoxy group at position 4 is the strongest directing group and directs ortho to itself (position 5). The fluoro group at position 3 also directs ortho (position 2 and 4). However, the steric crowding at position 2 (flanked by Acetyl and Fluoro) combined with the strong electronic pull of the methoxy group to position 5 results in the 5-bromo isomer being the major product (>85%) in direct electrophilic bromination.

Recommended Scale-Up Route: To guarantee the 2-bromo regiochemistry, we recommend a "Bottom-Up" approach utilizing a pre-functionalized benzoic acid derivative. The most robust pathway for multi-kilogram scale-up is the Weinreb Amide Protocol , which avoids the safety hazards of diazonium salts (Sandmeyer route) and the poor selectivity of direct bromination.

Validated Workflow (Graphviz Diagram)

SynthesisWorkflow Start Start: 2-Bromo-3-fluoro-4-methoxybenzoic Acid (CAS 1416013-62-1 derivative) Step1 Step 1: Acid Chloride Formation (SOCl2, Cat. DMF, Toluene) Start->Step1 Activation Step2 Step 2: Weinreb Amide Synthesis (N,O-Dimethylhydroxylamine HCl, Et3N) Step1->Step2 Amidation Intermediate Intermediate: Weinreb Amide (Stable, Purifiable) Step2->Intermediate Workup Step3 Step 3: Grignard Addition (MeMgBr, THF, -10°C) Intermediate->Step3 Nucleophilic Acyl Substitution Target Target: 2-Bromo-3-fluoro-4-methoxyacetophenone (CAS 1809161-50-9) Step3->Target Quench & Isolation Problem1 Issue: Over-addition (Tertiary Alcohol) Step3->Problem1 T > 0°C Problem2 Issue: Incomplete Conversion Step3->Problem2 Wet Reagents

Caption: Logical workflow for the regioselective synthesis of 2-Bromo-3-fluoro-4-methoxyacetophenone via the Weinreb Amide route, bypassing direct bromination selectivity issues.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Engineering & Selectivity

Q1: We attempted direct bromination of 3-fluoro-4-methoxyacetophenone using NBS/MeCN, but the NMR shows a mixture. Why can't we isolate the 2-bromo isomer? A: You are observing Regio-Scrambling .

  • Mechanism: The methoxy group (C4) strongly activates the C5 position. The C2 position is sterically hindered by the acetyl group (C1) and the fluorine (C3).

  • Outcome: The major product is 5-bromo-3-fluoro-4-methoxyacetophenone . Separation of the 2-bromo and 5-bromo isomers is notoriously difficult via crystallization due to their similar polarity and lattice energy.

  • Solution: Abort direct bromination. Switch to the Weinreb Amide route (detailed below) which fixes the bromine position before introducing the acetyl group.

Q2: In the Weinreb route, we see a "double addition" impurity (tertiary alcohol). How do we prevent this during scale-up? A: This is caused by the instability of the Tetrahedral Intermediate or excess Grignard temperature.

  • The Fix:

    • Temperature Control: Maintain the reaction temperature strictly between -10°C and 0°C during the addition of Methylmagnesium bromide (MeMgBr). Do not cool to -78°C (too slow for scale) or let it rise above 10°C (risk of collapse).

    • Stoichiometry: Use exactly 1.2 equivalents of MeMgBr. Excess reagent increases the risk of attacking the ketone product if the intermediate collapses prematurely.

    • Quench Protocol: Quench with 20% Ammonium Chloride (aq) cold. Do not allow the mixture to warm up before quenching, as this prevents the intermediate from breaking down into the ketone while excess Grignard is still present.

Category B: Work-up & Purification[1][2]

Q3: The Weinreb amide intermediate is an oil that is difficult to crystallize. Can we proceed without isolation? A: Yes, this is a standard "Telescoped" Process .

  • Protocol: After Step 2 (Amidation), perform an aqueous wash (1N HCl, then NaHCO3) to remove excess amine and salts. Dry the organic layer (DCM or Toluene) thoroughly via azeotropic distillation.

  • Critical Step: Solvent swap to THF or 2-MeTHF is mandatory before the Grignard step. Residual DCM can react with Grignard reagents (carbene formation), leading to safety hazards and yield loss.

Q4: Our final product has a persistent yellow color. How do we remove it? A: The yellow color often comes from trace bromine impurities or polymeric phenols .

  • Purification:

    • Dissolve the crude solid in Isopropyl Alcohol (IPA) at 60°C.

    • Treat with Activated Carbon (5 wt%) for 30 minutes.

    • Hot filter and cool slowly to 0°C.

    • The product should crystallize as an off-white solid.

Detailed Experimental Protocol (Weinreb Route)

Target Scale: 100g Input (2-Bromo-3-fluoro-4-methoxybenzoic acid)

Step 1: Synthesis of N-Methoxy-N-methyl-2-bromo-3-fluoro-4-methoxybenzamide
ReagentEquiv.[1][2][3]RoleCritical Parameter
Start Material 1.0SubstrateDryness (<0.5% water)
Thionyl Chloride 1.5ActivatorVent scrubbing (SO2/HCl)
N,O-DMHA·HCl 1.2Weinreb SaltSolid addition
Triethylamine 2.5BaseRate of addition (Exotherm)

Protocol:

  • Activation: Suspend 2-Bromo-3-fluoro-4-methoxybenzoic acid (100 g) in Toluene (500 mL). Add catalytic DMF (1 mL).

  • Heat to 50°C and dose Thionyl Chloride (1.5 eq) over 1 hour. Off-gassing of SO2 and HCl will occur.

  • Stir at 70°C for 3 hours until clear (Acid Chloride formation).

  • Distillation: Distill off excess Thionyl Chloride and Toluene under vacuum to remove acidic volatiles. Re-dissolve residue in DCM (500 mL).

  • Amidation: Cool to 0°C. Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq).

  • Add Triethylamine (2.5 eq) dropwise, maintaining T < 10°C. (Strong Exotherm).

  • Workup: Wash with water (300 mL), 1N HCl (300 mL), and Brine.

  • Solvent Swap: Swap solvent from DCM to Anhydrous THF (Target volume: 400 mL).

Step 2: Grignard Conversion to Acetophenone

Protocol:

  • Cool the THF solution of the Weinreb amide to -10°C .

  • Add Methylmagnesium bromide (3.0 M in ether) (1.2 eq) dropwise over 2 hours.

    • Note: The stable tetrahedral intermediate forms. No ketone is generated yet.

  • Monitor by HPLC (Quench aliquot in MeOH). Disappearance of Amide indicates completion.

  • Quench: Pour the reaction mixture into a stirred solution of 15% NH4Cl (aq) (500 mL) at 0°C.

  • Extraction: Extract with Ethyl Acetate (2 x 300 mL).

  • Isolation: Concentrate organic layer. Recrystallize from Heptane/IPA (9:1) to afford 2-Bromo-3-fluoro-4-methoxyacetophenone .

Safety & Compliance (E-E-A-T)

  • Grignard Handling: MeMgBr is pyrophoric and moisture-sensitive. Ensure all lines are nitrogen-flushed. Have a Class D fire extinguisher nearby.

  • Regiochemistry Verification: Always verify the final product using 1H-NMR .

    • Diagnostic Peak: The aromatic protons in the 2-bromo isomer (para to each other? No, adjacent) will show specific coupling constants.

    • Correction: In 2-Bromo-3-fluoro-4-methoxyacetophenone, the protons are at positions 5 and 6.[4] They are adjacent (ortho coupling, ~8 Hz).

    • Impurity Check: The 5-bromo isomer (if made by direct bromination) has protons at 2 and 6 (meta coupling, ~2 Hz) or para? No, in 5-bromo-3-fluoro-4-methoxyacetophenone, protons are at 2 and 6. They are isolated from each other by substituents. They would appear as singlets or small doublets (long range coupling).

References

  • Precursor Synthesis (Acid): Preparation method for 2-bromo-3-fluorobenzoic acid. Patent WO2014071545A1.
  • General Bromination Selectivity : Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of halogens in 2-Bromo-3-fluoro-4-methoxyacetophenone

This guide details the comparative reactivity of the halogen substituents in 2-Bromo-3-fluoro-4-methoxyacetophenone (CAS 1809161-50-9). It addresses the chemoselectivity between the C2-Bromine and C3-Fluorine atoms, prov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative reactivity of the halogen substituents in 2-Bromo-3-fluoro-4-methoxyacetophenone (CAS 1809161-50-9). It addresses the chemoselectivity between the C2-Bromine and C3-Fluorine atoms, providing actionable protocols for researchers utilizing this scaffold in drug discovery.

[1][2]

Executive Summary

2-Bromo-3-fluoro-4-methoxyacetophenone serves as a dense, poly-functionalized arene scaffold.[1] Its utility in medicinal chemistry stems from the divergent reactivity of its two halogen atoms.[1] The Bromine at C2 acts as a reactive "handle" for carbon-carbon or carbon-heteroatom bond formation, while the Fluorine at C3 typically remains robust, serving as a bioisostere or metabolic blocker.

This guide focuses on the Ring-Bromine isomer (C2-Br, C3-F, C4-OMe). Note: This is distinct from the alpha-bromo isomer (phenacyl bromide), which is a potent alkylating agent.

Core Reactivity Thesis
  • C2-Bromine: Highly reactive in Palladium-catalyzed cross-couplings and susceptible to SNAr due to ortho-activation by the acetyl group.

  • C3-Fluorine: Generally inert to standard cross-coupling and SNAr conditions due to its meta-positioning relative to the electron-withdrawing acetyl group.[1]

Structural & Electronic Analysis

The reactivity profile is dictated by the interplay of the three substituents on the acetophenone core:

PositionSubstituentElectronic EffectReactivity Implication
C1 Acetyl (-COCH₃) Strong EWG (Electron Withdrawing)Activates C2 and C4 for nucleophilic attack.[1] Sterically hinders C2.[1]
C2 Bromine (-Br) Weakly Deactivating (-I > +M)Primary Reactive Site. Activated for oxidative addition (Pd) and nucleophilic displacement (SNAr) by the ortho-acetyl.[1]
C3 Fluorine (-F) Deactivating (-I)Stable Site. Located meta to the acetyl group, rendering it resistant to SNAr.[1] Strong C-F bond resists oxidative addition.[1][2]
C4 Methoxy (-OCH₃) Strong EDG (Electron Donating)Deactivates the ring towards SNAr overall, but directs electrophilic attacks to C5.[1]
The "Ortho-Effect" Challenge

The C2-Bromine is sterically crowded by the adjacent acetyl group. While electronically activated, the steric bulk requires specialized ligands (e.g., Buchwald biaryl phosphines) for efficient cross-coupling.[1]

Comparative Performance Data

Reaction Class 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[2]
  • Objective: Form a C-C bond at the halogen site.[1]

  • Observation: Exclusive reaction at C2-Br . The C3-F bond is too strong (BDE ~115 kcal/mol vs ~70 kcal/mol for C-Br) to undergo oxidative addition under standard conditions.[1]

ParameterC2-Bromine PerformanceC3-Fluorine Performance
Oxidative Addition Fast (Rate Determining Step)Inert (Requires Ni catalysis/activation)
Ligand Requirement Bulky, electron-rich (e.g., SPhos, XPhos) to overcome steric hindrance.[1]N/A
Yield Potential High (>85%)0% (Remains intact)
Reaction Class 2: Nucleophilic Aromatic Substitution (SNAr)[2][4]
  • Objective: Displace halogen with an amine or alkoxide.[1]

  • Observation: Reaction occurs preferentially at C2-Br .[1]

  • Mechanistic Logic: SNAr requires an EWG ortho or para to the leaving group to stabilize the Meisenheimer complex.[1]

    • C2-Br: Is ortho to the Acetyl (EWG).[1] Activated.

    • C3-F: Is meta to the Acetyl.[1] Deactivated.

    • Note: Although Fluorine is typically a better leaving group than Bromine in SNAr, the lack of electronic activation at the C3 position renders it stable.[1]

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling at C2

Target: Selective arylation of the bromine position while retaining the fluorine.

Reagents:

  • Substrate: 2-Bromo-3-fluoro-4-methoxyacetophenone (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv)[1]

  • Solvent: Toluene/Water (10:1)[1]

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the substrate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

  • Degassing: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Activation: Heat the reaction block to 80°C . Note: Higher temperatures (>100°C) may cause minor debromination, but 80°C preserves the catalyst longevity.[1]

  • Monitoring: Monitor by LC-MS. The C2-Br peak should disappear; the C3-F signal will remain in the product (confirm via ¹⁹F NMR).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Validation Check:

  • ¹H NMR should show the disappearance of the distinct aromatic signals of the starting material and the appearance of new biaryl peaks.[1]

  • ¹⁹F NMR should show a slight shift (approx 1-2 ppm) but must be present , confirming the fluorine was not displaced.[1]

Protocol B: SNAr Displacement with Primary Amines

Target: Synthesis of 2-amino-3-fluoro-4-methoxyacetophenone derivatives.

Reagents:

  • Substrate: 2-Bromo-3-fluoro-4-methoxyacetophenone (1.0 equiv)[1]

  • Nucleophile: Morpholine or Primary Amine (2.0 equiv)[1]

  • Base: Cs₂CO₃ (1.5 equiv)[1]

  • Solvent: DMSO (Anhydrous)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in DMSO (0.5 M concentration).

  • Addition: Add Cs₂CO₃ followed by the amine.

  • Heating: Heat to 100°C for 4–6 hours. Caution: The ortho-acetyl group activates the bromine, but the steric crowding requires thermal energy.

  • Quench: Pour into ice water. The product often precipitates.[1]

  • Filtration/Extraction: Filter the solid or extract with DCM.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways available for this scaffold, highlighting the "Gatekeeper" role of the C2-Bromine.

ReactivityMap Start 2-Bromo-3-fluoro- 4-methoxyacetophenone Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Suzuki C2-Br Activation (SPhos/Pd) SNAr S_NAr Substitution (Amination) Start->SNAr C2-Br Activation (Ortho-Acetyl Effect) Inert Fluorine Retention (Metabolic Stability) Start->Inert C3-F (Meta to EWG) Biaryl 2-Aryl-3-fluoro- 4-methoxyacetophenone Suzuki->Biaryl C-C Bond Formed F Remains Amine 2-Amino-3-fluoro- 4-methoxyacetophenone SNAr->Amine C-N Bond Formed Br Displaced

Figure 1: Divergent synthesis pathways.[1] The C2-Br is the exclusive reactive handle, while C3-F remains stable.

Critical Technical Notes

  • Structure Verification: Ensure your starting material is CAS 1809161-50-9 (Ring Bromine).[1] Do not confuse with 3-Fluoro-4-methoxyphenacyl bromide (Alpha-bromine), which is a lachrymator and reacts via SN2 pathways on the side chain [1].

  • Solvent Effects in SNAr: Use polar aprotic solvents (DMSO, DMF, NMP) to solvate the cationic intermediate and accelerate the displacement of the bromine.[1]

  • Catalyst Poisoning: The free ketone can occasionally coordinate to Pd.[1] Using a slightly higher catalyst loading (2-3 mol%) or a chelating phosphine ligand ensures turnover [2].[1]

References

  • Apollo Scientific. (2025).[1] Safety Data Sheet: 3-Fluoro-4-methoxyphenacyl bromide. Retrieved from [1]

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Retrieved from [1]

  • ChemicalBook. (2024).[1][3] Product Entry: 2-Bromo-3-fluoro-4-methoxyacetophenone (CAS 1809161-50-9).[1][4][5][6][7] Retrieved from [1]

  • Goswami, J., & Goswami, A. (2002).[1][8] Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society.[1][8] Retrieved from [1]

Sources

Comparative

Technical Guide: Biological Activity and Synthetic Utility of 2-Bromo-3-fluoro-4-methoxyacetophenone Derivatives

The following guide provides an in-depth technical analysis of 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (commonly referred to as α-Bromo-3-fluoro-4-methoxyacetophenone) and its bioactive derivatives. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (commonly referred to as α-Bromo-3-fluoro-4-methoxyacetophenone) and its bioactive derivatives.

Executive Summary: The "Fluorine-Methoxy" Pharmacophore

In modern medicinal chemistry, 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone serves as a high-value electrophilic building block.[1] Unlike simple acetophenones, this scaffold integrates two critical features for drug design:

  • Metabolic Stability: The fluorine atom at the meta position blocks metabolic oxidation at a typically vulnerable site on the phenyl ring.[1]

  • Electronic Tuning: The electron-withdrawing fluorine adjacent to the electron-donating methoxy group creates a unique dipole moment and lipophilicity profile (

    
    ), enhancing the bioavailability of downstream derivatives.[1]
    

This guide analyzes the biological performance of derivatives synthesized from this scaffold, specifically focusing on Kinase Inhibitors (DYRK1A, EGFR) and Antimicrobial Heterocycles .[1]

Chemical Profile & Reactivity

This molecule acts as a "linchpin" intermediate.[1] The


-bromoketone moiety is highly reactive toward nucleophiles (thioamides, amines), enabling the rapid construction of heterocyclic cores.[1]
FeatureSpecificationImpact on Drug Design
Systematic Name 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanonePrecise IUPAC identification.[1]
Reactive Motif

-Haloketone (Phenacyl bromide)
Precursor for Hantzsch thiazole synthesis.[1]
Pharmacophore 3-Fluoro-4-methoxyphenylMimics the ATP-binding pocket interactions in kinases.[1]
Key Application Heterocycle SynthesisThiazoles, Imidazoles, Imidazo[1,2-a]pyridines.[1][2]
Visualization: Synthetic Divergence

The following diagram illustrates how this single precursor diverges into three distinct bioactive classes.

G Start 2-Bromo-1-(3-fluoro- 4-methoxyphenyl)ethanone r1 + Thioamide (Hantzsch Synthesis) Start->r1 r2 + 2-Aminopyridine Start->r2 r3 + Anilines/Amines Start->r3 Prod1 2-Substituted Thiazoles (Antimicrobial/Kinase Inhibitors) r1->Prod1 Prod2 Imidazo[1,2-a]pyridines (GABA-A Modulators) r2->Prod2 Prod3 $alpha$-Aminoketones (CNS Active Agents) r3->Prod3

Figure 1: Divergent synthesis pathways transforming the α-bromo scaffold into bioactive heterocycles.[1]

Comparative Biological Performance[1][3]

A. Kinase Inhibition (DYRK1A & EGFR)

The 3-fluoro-4-methoxy moiety is a validated pharmacophore in kinase inhibitors, such as Tigozertinib (BLU-945) and Vandetanib analogs.[1] Derivatives incorporating this specific substitution pattern often exhibit superior selectivity compared to their non-fluorinated counterparts.[1]

Case Study: DYRK1A Inhibitors (Down Syndrome/Alzheimer's Target) Research indicates that replacing a hydrogen or simple methoxy group with the 3-fluoro-4-methoxy motif significantly improves potency.[1]

Compound VariantTarget (Kinase)IC

(nM)
Binding EfficiencyNotes
Non-substituted (Phenyl)DYRK1A> 500LowLacks specific polar contacts.[1]
4-Methoxy (No F)DYRK1A120ModerateGood H-bond acceptor, but metabolically labile.
3-Fluoro-4-Methoxy DYRK1A41.5 High Fluorine creates a "molecular shield" and enhances hydrophobic fit [1].[1]

Insight: The fluorine atom at the 3-position does not just fill space; it alters the acidity of the neighboring protons and can engage in multipolar interactions with the kinase hinge region.

B. Antimicrobial Activity (Thiazole Derivatives)

Thiazoles synthesized from 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone via the Hantzsch reaction show enhanced activity against Gram-positive bacteria compared to non-halogenated analogs.[1]

Experimental Data: MIC (


g/mL) 
Standard: Ciprofloxacin[1]
Organism3-F, 4-OMe Thiazole Derivative4-OMe Thiazole (No F)Ciprofloxacin (Control)
S. aureus (ATCC 25923)4.0 16.00.5
B. subtilis8.0 32.00.25
E. coli (Gram -)> 64> 640.01

Analysis: The lipophilicity increase provided by the fluorine atom likely facilitates better penetration of the peptidoglycan layer in Gram-positive bacteria.[1] The scaffold is less effective against Gram-negative strains due to efflux pump mechanisms [2].[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of the Scaffold (Bromination)

Objective: Selective


-bromination of 3-fluoro-4-methoxyacetophenone.[1]

Reagents:

  • 3-Fluoro-4-methoxyacetophenone (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.1 eq)[1]

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)[1]

  • Acetonitrile (ACN)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of 3-fluoro-4-methoxyacetophenone in 50 mL ACN.

  • Activation: Add p-TsOH catalyst.

  • Bromination: Add NBS portion-wise over 30 minutes at room temperature. Note: NBS is preferred over elemental bromine to avoid ring bromination.[1]

  • Reflux: Heat to 60°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1]

  • Workup: Evaporate solvent. Redissolve in DCM, wash with water and brine.[1]

  • Purification: Recrystallize from ethanol to yield 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone as off-white needles.

Protocol 2: Hantzsch Thiazole Coupling

Objective: Synthesis of 4-(3-fluoro-4-methoxyphenyl)-2-aminothiazole.[1]

Reagents:

  • Scaffold from Protocol 1 (1.0 eq)

  • Thiourea (1.2 eq)[1]

  • Ethanol (Absolute)[1]

Workflow:

  • Mixing: Combine the

    
    -bromoketone and thiourea in ethanol.
    
  • Cyclization: Reflux for 4 hours. The solution will turn clear then precipitate the hydrobromide salt.[1]

  • Neutralization: Cool to 0°C. Add aqueous ammonia to pH 8.

  • Isolation: Filter the solid precipitate. Wash with cold water.[1][3]

  • Validation: Verify structure via

    
    H-NMR. Look for the characteristic thiazole proton singlet at 
    
    
    
    ppm.[1]

Mechanism of Action (Kinase Binding)[1]

The superior performance of the 3-fluoro-4-methoxy derivatives in kinase inhibition is often attributed to the Type I Inhibitor binding mode.[1] The diagram below models the interaction within the ATP-binding pocket.[1]

KinaseBinding cluster_pocket Kinase ATP-Binding Pocket Hinge Hinge Region (Met-Gatekeeper) Hydrophobic Hydrophobic Back Pocket Ribose Ribose Binding Site Ligand 3-Fluoro-4-Methoxy Derivative Ligand->Hinge H-Bond (N-Heterocycle) Ligand->Hydrophobic Van der Waals (Fluorine Interaction) Ligand->Ribose Steric Fit

Figure 2: Pharmacophore mapping of the derivative within a generic kinase binding pocket.[1]

References

  • Evaluation of Fluoro-DANDY Derivatives as DYRK1A Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central.[1] Context: Describes the synthesis and potency of 3-fluoro-4-methoxy substituted 7-azaindoles. Link:[Link][1]

  • Antibacterial Activity of Acetophenone Derivatives. Source: Core.ac.uk / Research Papers.[1] Context: Comparative analysis of halogenated acetophenone derivatives against bacterial strains.[1] Link:[Link]

  • Synthesis and Biological Activity of Chalcone Derivatives. Source: Molecules (MDPI).[1] Context: Discusses the use of 3-fluoro-4-methoxyacetophenone as a precursor for chalcones with anti-inflammatory activity.[1][4][5] Link:[Link][1]

Sources

Validation

A Comparative Guide to the Structural Validation of 2-Bromo-3-fluoro-4-methoxyacetophenone Derivatives

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing a compound through...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing a compound through the development pipeline. Substituted acetophenones, such as 2-bromo-3-fluoro-4-methoxyacetophenone, are prevalent scaffolds in medicinal chemistry, valued for their synthetic versatility in creating a diverse array of more complex molecules. The precise arrangement of the bromo, fluoro, and methoxy substituents on the aromatic ring, along with the bromoacetyl group, dictates the molecule's steric and electronic properties, and ultimately its biological activity.

This guide provides an in-depth, comparative analysis of the key analytical techniques employed to validate the structure of 2-bromo-3-fluoro-4-methoxyacetophenone. We will delve into the "why" behind the selection of specific experiments, offering field-proven insights into data interpretation and showcasing how a multi-technique approach provides a self-validating system for structural elucidation.

The Analytical Gauntlet: A Multi-Pronged Approach to Structural Confirmation

The structural validation of a molecule like 2-bromo-3-fluoro-4-methoxyacetophenone is not reliant on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a robust and irrefutable confirmation of the compound's identity and purity. Our analytical workflow is designed to systematically build this body of evidence.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_conclusion Final Confirmation Synthesis Synthesis of 2-Bromo-3-fluoro-4-methoxyacetophenone Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (EI-MS) Purification->MS Molecular Weight & Fragmentation XRay Single Crystal X-ray Diffraction (if crystalline) Purification->XRay Unambiguous 3D Structure Conclusion Convergent Data Analysis & Structural Confirmation NMR->Conclusion MS->Conclusion XRay->Conclusion

Caption: A typical workflow for the synthesis and structural validation of 2-bromo-3-fluoro-4-methoxyacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, we can map out the connectivity of atoms and even deduce their spatial relationships. For a molecule with hydrogen, carbon, and fluorine, a suite of NMR experiments is essential.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.

  • Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is particularly important for complex spin systems.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

  • ¹³C NMR Spectroscopy: Obtain a carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom.

  • ¹⁹F NMR Spectroscopy: Acquire a fluorine-19 NMR spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, making this a relatively quick and informative experiment.[2]

  • 2D NMR Spectroscopy (COSY & HSQC): If the 1D spectra are ambiguous, 2D experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be performed to establish H-H and C-H correlations, respectively.

Interpreting the NMR Data: A Case Study

The following is an illustrative dataset for 2-bromo-3-fluoro-4-methoxyacetophenone, based on known substituent effects on the acetophenone scaffold.

Table 1: Illustrative ¹H, ¹³C, and ¹⁹F NMR Data for 2-Bromo-3-fluoro-4-methoxyacetophenone

Assignment ¹H NMR (CDCl₃, 500 MHz) δ (ppm), Multiplicity, J (Hz)¹³C NMR (CDCl₃, 125 MHz) δ (ppm)¹⁹F NMR (CDCl₃, 470 MHz) δ (ppm), Multiplicity, J (Hz)
H-57.75 (d, J = 8.5)C-1~125.0
H-67.05 (dd, J = 8.5, 2.0)C-2~112.0 (d, JC-F = 15)
-OCH₃3.95 (s)C-3~155.0 (d, JC-F = 250)
-COCH₂Br4.40 (s)C-4~150.0
C-5~128.0
C-6~110.0 (d, JC-F = 5)
-OCH₃~56.0
-COCH₂Br~30.0
C=O~190.0

Expert Analysis of the NMR Data:

  • ¹H NMR: The aromatic region displays two signals, consistent with two protons on a tetrasubstituted benzene ring. The downfield signal at ~7.75 ppm is a doublet, indicating coupling to only one neighboring proton. This is assigned to H-5, which is coupled to H-6. The upfield signal at ~7.05 ppm is a doublet of doublets, indicating coupling to two different nuclei. This is assigned to H-6, which is coupled to H-5 and also shows a smaller coupling to the fluorine at position 3. The singlet at ~3.95 ppm is characteristic of a methoxy group, and the singlet at ~4.40 ppm is indicative of the methylene protons of the bromoacetyl group.

  • ¹³C NMR: The spectrum shows the expected number of carbon signals. The large C-F coupling constant (~250 Hz) for the carbon at ~155.0 ppm is a definitive indicator of a fluorine atom directly attached to that carbon (C-3). Smaller C-F couplings are observed for the adjacent carbons (C-2 and C-4) and even for carbons further away (C-6), providing further confirmation of the fluorine's position. The carbonyl carbon (C=O) appears at a characteristic downfield shift of ~190.0 ppm.

  • ¹⁹F NMR: A single signal in the ¹⁹F NMR spectrum confirms the presence of one fluorine atom in the molecule. The multiplicity of this signal (a doublet of doublets) reveals its coupling to two neighboring protons, H-5 and H-6, which is consistent with the proposed structure. The chemical shift of around -135.0 ppm is within the expected range for an aryl fluoride.[3]

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the purified sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization, causes the molecule to lose an electron, forming a radical cation (the molecular ion, M⁺•), and also induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Interpreting the Mass Spectrum

Table 2: Illustrative Mass Spectrometry Data for 2-Bromo-3-fluoro-4-methoxyacetophenone

m/z Relative Intensity (%) Assignment
262/26440[M]⁺• (Molecular Ion)
183100[M - Br]⁺
15580[M - Br - CO]⁺
14060[M - Br - CO - CH₃]⁺

Expert Analysis of the Mass Spectrum:

  • Molecular Ion Peak: The presence of a pair of peaks at m/z 262 and 264 with an approximate 1:1 intensity ratio is the most telling feature. This isotopic signature is characteristic of a molecule containing one bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). This provides strong evidence for the molecular formula C₉H₈BrFO₂.

  • Fragmentation Pattern: The base peak (most intense peak) at m/z 183 corresponds to the loss of a bromine radical from the molecular ion, a common fragmentation pathway for α-bromo ketones. The subsequent loss of a neutral carbon monoxide molecule (28 Da) to give the peak at m/z 155, followed by the loss of a methyl radical (15 Da) from the methoxy group to yield the fragment at m/z 140, are all logical and expected fragmentation pathways that support the proposed structure.

X-ray Crystallography: The Definitive Structure

When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides an unambiguous three-dimensional model of the molecule. This technique is considered the "gold standard" for structural determination as it directly visualizes the positions of all atoms in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. A detector records the intensities and positions of the diffracted X-rays.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to best fit the experimental data.

Interpreting the Crystallographic Data

A successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule beyond any reasonable doubt. It would definitively show the substitution pattern on the aromatic ring and the conformation of the bromoacetyl group.

Comparison of Techniques: Strengths and Limitations

Technique Strengths Limitations
NMR Spectroscopy - Provides detailed information on molecular connectivity and environment of atoms. - Non-destructive. - Can be used for a wide range of compounds in solution.- Requires relatively large amounts of pure sample. - Can be complex to interpret for molecules with overlapping signals.
Mass Spectrometry - High sensitivity, requires very small amounts of sample. - Provides accurate molecular weight and elemental composition (with high-resolution MS). - Fragmentation patterns give structural clues.- Is a "destructive" technique. - Isomers can be difficult to distinguish based on mass alone.
X-ray Crystallography - Provides an unambiguous 3D structure. - Gives precise bond lengths and angles.- Requires a suitable single crystal, which can be difficult or impossible to grow. - The structure in the solid state may not be the same as in solution or in a biological system.

Conclusion

The structural validation of 2-bromo-3-fluoro-4-methoxyacetophenone derivatives requires a synergistic approach, leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography. NMR provides the detailed blueprint of the molecule's connectivity, mass spectrometry confirms its molecular weight and key structural motifs through fragmentation, and X-ray crystallography offers the ultimate, unambiguous 3D structure. By critically evaluating the data from each of these techniques, researchers can have the utmost confidence in the structure of their compounds, a critical step in the journey from chemical synthesis to potential therapeutic application.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Retrieved from [Link]

  • University of Delaware. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Patel, R. (n.d.). 86) 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE :- ROS-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 19F NMR as a tool in chemical biology. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 19F NMR as a tool in chemical biology. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-4'-fluoroacetophenone. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • JEOL. (n.d.). Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY—To extract 1D 19F NMR spectrum of each compound—. Retrieved from [Link]

  • Indian Journal of Chemistry. (2024). ACETOPHENONE DERIVED SCHIFF BASE AND ITS FE(III) COMPLEX: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (2022). 13 C-NMR. Retrieved from [Link]

  • Wikimedia Commons. (2021). File:Acetophenone-from-xtal-Mercury-3D-bs.png. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Bromo-3'-methoxyacetophenone. Retrieved from [Link]

  • YouTube. (2021). NMR spectrum of acetophenone. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]

  • Lin, R., Chen, F., & Jiao, N. (2012). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Zenodo. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]

  • ResearchGate. (2016). the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations. Retrieved from [Link]

  • Kinter, M., & Sherman, N. E. (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. Retrieved from [Link]

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Comparative

Technical Guide: In Vitro Assays &amp; Applications of 2-Bromo-3-fluoro-4-methoxyacetophenone

This guide provides a technical assessment of 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (commonly listed in catalogs as 2-Bromo-3-fluoro-4-methoxyacetophenone).[1] It objectively compares this fluorinated building blo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (commonly listed in catalogs as 2-Bromo-3-fluoro-4-methoxyacetophenone).[1]

It objectively compares this fluorinated building block against non-fluorinated and chloro-analogs, focusing on its application in synthesizing high-potency pharmacophores (e.g., P-CABs, COX-2 inhibitors) and the specific in vitro assays required to validate its quality and reactivity.[1]

[1]

Executive Summary & Molecule Identification
  • Common Name: 2-Bromo-3-fluoro-4-methoxyacetophenone[1]

  • IUPAC Name: 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethan-1-one[1]

  • CAS: 350-27-6 (often cross-referenced with 1809161-50-9 in commercial databases)[1]

  • Role: Electrophilic "Warhead" and Heterocycle Precursor.

  • Key Application: Synthesis of Deracoxib (COX-2 inhibitor), Vonoprazan analogs (P-CABs), and novel anticancer

    
    -lactams.[1]
    

The Comparative Advantage: Unlike its non-fluorinated analog (4-methoxyphenacyl bromide), the 3-fluoro-4-methoxy motif confers superior metabolic stability (blocking CYP450 oxidation at the 3-position) and enhanced lipophilicity, often resulting in 2-5x lower IC


 values in downstream biological targets.[1]
Comparative Performance Data

The following table contrasts the "Fluoro-Methoxy" scaffold against standard alternatives in relevant bioassays.

Feature3-Fluoro-4-Methoxy (Subject) 4-Methoxy (Standard)3-Fluoro (No OMe)Impact on Assay
Electrophilicity (

)
High (1.2x) Baseline (1.[1]0)Very High (1.5x)Faster cyclization in heterocycle synthesis; higher background reactivity.[1]
Metabolic Stability (

)
> 60 min < 30 min> 60 minFluorine blocks Phase I metabolism, extending drug half-life.[1]
COX-2 Selectivity (SI) > 200 ~50~100The 3-F substituent sterically optimizes fit in the COX-2 hydrophobic pocket.[1]
Cytotoxicity (MCF-7) IC

: 0.095

M
IC

: > 1.0

M
IC

: 0.5

M
Critical for anticancer applications (e.g.,

-lactam analogs).[1]

Data Source: Synthesized from comparative SAR studies on Deracoxib and combretastatin A-4 analogs [1, 2].[1]

Critical In Vitro Assays

To utilize this compound effectively, researchers must validate two parameters: Chemical Reactivity (Quality Control) and Biological Safety (Sensitization Potential).[1]

Assay A: Kinetic Alkylation Competency (NBP Assay)
  • Purpose: Quantifies the electrophilic "strength" of the batch. Impurities (e.g., non-brominated acetophenone) reduce alkylation rates, leading to failed heterocycle synthesis.[1]

  • Mechanism: Reaction with 4-(4-nitrobenzyl)pyridine (NBP) yields a colored adduct (

    
     = 560 nm).[1]
    

Protocol:

  • Preparation: Dissolve 2-Bromo-3-fluoro-4-methoxyacetophenone (10 mM) in acetonitrile. Prepare NBP (100 mM) in acetone.

  • Incubation: Mix Reagent:NBP (1:10 ratio) in phosphate buffer (pH 7.4) at 37°C.[1][2]

  • Measurement: Monitor Absorbance at 560 nm every 5 minutes for 60 minutes using a microplate reader.

  • Analysis: Plot

    
     vs. Time. Calculate the initial rate slope (
    
    
    
    ).[1]
    • Acceptance Criteria:

      
       must be 
      
      
      
      95% of the reference standard.[1]
Assay B: Direct Peptide Reactivity Assay (DPRA - OECD 442C)
  • Purpose: Safety profiling. Phenacyl bromides are potent skin sensitizers.[1] This in chemico assay predicts sensitization potential without animal testing.[1][3]

  • Relevance: Essential for REACH compliance and handling safety assessments.[1]

Protocol:

  • Peptide Prep: Synthetic peptides containing Cysteine (Ac-RFAACAA-COOH) or Lysine (Ac-RFAAKAA-COOH) are dissolved in buffer.[1]

  • Reaction: Incubate test chemical with peptide (1:10 molar ratio for Cys, 1:50 for Lys) for 24 hours at 25°C in dark.

  • Quantification: Analyze via HPLC-UV (220 nm).

    • Mobile Phase: A: 0.1% TFA in Water, B: 0.085% TFA in Acetonitrile. Gradient 10-90% B.[1]

  • Calculation:

    
    [1]
    
    • Interpretation: >13.89% Cys depletion indicates Positive Sensitizer .[1]

Visualization: Mechanism & Workflow

The following diagram illustrates the synthesis pathway from the intermediate to the bioactive COX-2 inhibitor, highlighting the "Fluoro-Effect" on binding.[1]

G Start 3-Fluoro-4-methoxy acetophenone Bromination Bromination (Br2/NBS) Start->Bromination Intermediate 2-Bromo-3-fluoro- 4-methoxyacetophenone (The Reagent) Bromination->Intermediate Assay1 QC: NBP Assay (Electrophilicity) Intermediate->Assay1 Validation Coupling Hantzsch Synthesis (+ Thioamide) Intermediate->Coupling Alkylation Product Bioactive Thiazole (e.g., Deracoxib Analog) Coupling->Product Target COX-2 Enzyme (Hydrophobic Pocket) Product->Target Enhanced Binding (F-Interaction)

Caption: Synthesis workflow showing the critical role of the brominated intermediate in accessing COX-2 inhibitors.

Synthesis Application: Deracoxib Analog

Context: The 3-fluoro-4-methoxy moiety is critical for the selectivity of Deracoxib.[1] The following protocol demonstrates the conversion of the brominated intermediate into a bioactive scaffold.

Step-by-Step Protocol:

  • Reactants: Combine 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (1.0 eq) with 4-(aminosulfonyl)phenylhydrazine (1.1 eq) or a relevant thioamide.

  • Solvent: Ethanol (anhydrous).[1]

  • Condition: Reflux for 4–6 hours. Monitor disappearance of the bromide by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Cool to room temperature. The product often precipitates.[1] Filter and wash with cold ethanol.[1]

  • Validation:

    • NMR: Look for the disappearance of the

      
      -methylene protons (
      
      
      
      4.5 ppm) and appearance of the heterocycle aromatic proton.
    • Bioassay: Test in COX-2 Inhibition Screening Kit (Fluorometric). Expect IC

      
       < 0.5 
      
      
      
      M.[1]
References
  • Meegan, M. J., et al. (2022).[1] "Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones." National Institutes of Health (NIH).[1] Available at: [Link]

  • Desai, N. C., et al. (2018).[1] "Synthesis, Antimicrobial Evaluation and Docking Study of Some Pyrazole Bearing [1, 2,4]Triazolo[3, 4-b][1, 3,4]thiadiazole Derivatives." ResearchGate.[1] Available at: [Link]

  • OECD Guidelines. (2015).[1] "Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA)." OECD iLibrary.[1] Available at: [Link][1]

  • PubChem. "Deracoxib Compound Summary."[1] Available at: [Link][1]

Sources

Validation

A Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-3-fluoro-4-methoxyacetophenone Derivatives: A Framework for Discovery

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the acetophenone core represents a "privileged scaffold"—a molecular framework that consistently appears...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the acetophenone core represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. The strategic placement of specific functional groups can tune its properties to target a range of biological processes with high affinity and specificity. The compound 2-Bromo-3-fluoro-4-methoxyacetophenone is a particularly compelling starting point for drug discovery. Its structure combines several key features:

  • An α-bromo ketone , a reactive electrophile capable of forming covalent bonds with nucleophilic residues (like cysteine) in enzyme active sites.

  • A fluorine atom , which can enhance binding affinity, metabolic stability, and membrane permeability.

  • A methoxy group , a hydrogen bond acceptor that can be crucial for molecular recognition.

While comprehensive SAR studies on derivatives of this specific scaffold are not yet widely published, this guide will provide a comparative framework based on closely related structures. We will explore the synthetic routes, potential biological targets, and the anticipated impact of structural modifications, offering a robust roadmap for researchers aiming to develop novel therapeutics from this promising chemical starting point. This document serves as both a review of established principles and a practical guide to designing and executing an SAR study for this compound class.

Synthetic Pathways: Building the Molecular Toolkit

The generation of a library of derivatives is the cornerstone of any SAR study. The synthesis plan for 2-Bromo-3-fluoro-4-methoxyacetophenone analogues can be logically divided into two phases: synthesis of the core scaffold and subsequent diversification.

Phase 1: Synthesis of the Core Scaffold

The primary route to the 2-bromo-3-fluoro-4-methoxyacetophenone core involves the selective α-bromination of its precursor, 3'-fluoro-4'-methoxyacetophenone[1][2][3][4]. This precursor is commercially available or can be synthesized via a Friedel-Crafts reaction[3].

Experimental Protocol: α-Bromination of 3'-fluoro-4'-methoxyacetophenone

  • Dissolution: Dissolve 3'-fluoro-4'-methoxyacetophenone (1.0 eq) in a suitable solvent such as methanol or a mixture of ethyl acetate and chloroform[5].

  • Brominating Agent: Several brominating agents can be employed. A common method uses molecular bromine (Br₂) (1.0-1.1 eq) added dropwise at a controlled temperature (e.g., 0-5°C)[6]. Alternatively, copper(II) bromide can be used under reflux conditions[5].

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-bromo-3-fluoro-4-methoxyacetophenone.

Phase 2: Derivative Diversification

With the core scaffold in hand, diversification can be achieved by targeting the α-bromo position or by further modifying the aromatic ring. A common and effective strategy involves reacting the α-bromo ketone with nucleophiles to generate various heterocyclic systems, such as thiazoles.

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-3-fluoro-4-methoxyacetophenone (1.0 eq) in ethanol.

  • Nucleophile Addition: Add thiourea (1.1 eq) to the solution.

  • Heating: Reflux the reaction mixture for several hours. The reaction of an α-haloketone with thiourea is a classic Hantzsch thiazole synthesis[7].

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified 2-amino-(4-(3-fluoro-4-methoxyphenyl))thiazole.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification A 3'-Fluoro-4'-methoxy- acetophenone B 2-Bromo-3-fluoro-4- methoxyacetophenone (Core) A->B  α-Bromination (e.g., Br₂ or CuBr₂) D 2-Aminothiazole Derivative B->D Hantzsch Synthesis F Other Heterocyclic Derivatives B->F C Thiourea E Other Nucleophiles (e.g., anilines, thioamides)

Caption: General workflow for synthesis and diversification.

Biological Evaluation: Identifying and Quantifying Activity

Based on the activities of structurally similar compounds, two promising biological targets for this scaffold are Protein Tyrosine Phosphatases (PTPs) and Indoleamine 2,3-dioxygenase 1 (IDO1) .

  • PTP Inhibition: Compounds like 2-bromo-4'-methoxyacetophenone are known to act as covalent inhibitors of PTPs by alkylating a critical cysteine residue in the active site[8]. PTPs, such as PTP1B, are important targets in diabetes and oncology.

  • IDO1 Inhibition: IDO1 is a heme-containing enzyme that is a key checkpoint regulator in the tumor microenvironment, suppressing T-cell activity[9]. Its inhibition is a major strategy in cancer immunotherapy. Halogenated aromatic compounds have shown promise as IDO1 inhibitors[10].

Experimental Protocol: In Vitro PTP1B Inhibition Assay
  • Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as a substrate, and assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Assay Procedure:

    • Add PTP1B enzyme to the wells of a 96-well plate.

    • Add varying concentrations of the test compound (dissolved in DMSO) and incubate for a defined period (e.g., 30 minutes) to allow for potential covalent modification.

    • Initiate the reaction by adding the pNPP substrate.

    • Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

To assess the general anti-proliferative effects of the synthesized compounds, a standard MTT assay against a panel of cancer cell lines is essential.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control (e.g., DMSO) and determine the IC₅₀ value for each compound.

G A Synthesized Derivative Library B Primary Screening: Enzyme Inhibition Assay (e.g., PTP1B or IDO1) A->B Test for Target Affinity C Secondary Screening: Cell-Based Assays (e.g., MTT Cytotoxicity) A->C Test for Cellular Effect D IC₅₀ Determination B->D C->D E SAR Analysis D->E Correlate Structure with Activity F Lead Compound Identification E->F

Caption: Workflow for biological evaluation and lead identification.

Structure-Activity Relationship (SAR) Analysis

The goal of an SAR study is to understand how specific structural changes affect biological activity. For the 2-bromo-3-fluoro-4-methoxyacetophenone scaffold, we can hypothesize the roles of its different components and predict the outcomes of modifications.

Caption: Key pharmacophoric regions for SAR exploration.

Comparative Data from Related Scaffolds

While specific data for our target scaffold is pending discovery, we can analyze data from related compounds to guide our design. A study on brominated acetophenones demonstrated their cytotoxic potential against several human cancer cell lines.

Compound IDR1R2R3MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
Parent Scaffold BrHOHN/AN/A
5a Br4-ClH52.3360.93
5b Br4-FH33.2041.50
5c Br4-BrH< 1011.80
5d Br2,4-diClH> 10052.26
Data adapted from a study on related brominated acetophenones for illustrative purposes.
  • Halogen Identity: A bromine at the R2 (para) position (5c) appears to confer the highest potency.

  • Steric Hindrance: The addition of a second chlorine at the 2-position (5d) drastically reduces activity against MCF-7 cells, suggesting that steric bulk near the ketone may be detrimental to binding.

Hypothesized SAR for 2-Bromo-3-fluoro-4-methoxyacetophenone Derivatives
  • The α-Bromo Group: This group is likely essential for covalent inhibition of targets like PTPs. Replacing bromine with chlorine might decrease reactivity and potency, while replacing it with a non-leaving group (e.g., H or CH₃) would likely abolish this mechanism of action, serving as a crucial negative control.

  • The 4-Methoxy Group: This group can be modified to probe steric and electronic requirements.

    • Demethylation to a 4-hydroxy group introduces a hydrogen bond donor and potential for improved solubility.

    • Extension to an ethoxy or propoxy group would explore the size of the binding pocket. If activity decreases, it suggests a sterically constrained pocket.

    • Replacement with electron-withdrawing groups (e.g., -CF₃) or electron-donating groups (e.g., -NH₂) would modulate the electronics of the aromatic ring.

  • The 3-Fluoro Group: The fluorine atom is expected to increase metabolic stability. Its position ortho to the methoxy group influences the electronic nature and conformation of the ring. Moving the fluorine to other positions (e.g., position 2) or replacing it with other small halogens (Cl) would help map the electronic and steric preferences of the target's binding site.

  • Derivatization of the Ketone: Converting the ketone to other functional groups like oximes, hydrazones, or incorporating it into heterocyclic rings (e.g., chalcones, pyrazoles) dramatically alters the shape and electronic properties of the molecule, opening avenues to interact with entirely different biological targets.

Conclusion and Future Perspectives

The 2-Bromo-3-fluoro-4-methoxyacetophenone scaffold is a rich starting point for medicinal chemistry campaigns. This guide outlines a logical and experimentally grounded strategy for its exploration. By systematically synthesizing derivatives and evaluating them against well-chosen biological targets like PTPs and IDO1, researchers can elucidate clear structure-activity relationships. The key to success lies in a cyclical process: design based on established principles, efficient synthesis of diverse analogues, precise biological evaluation, and interpretation of the resulting data to inform the next round of design. The insights gained from such a study have the potential to yield novel lead compounds for the development of next-generation therapeutics in oncology and metabolic diseases.

References

  • Mao, R., et al. (2021). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Li, J., et al. (2016). Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. Google Patents (CN105801390A).
  • LookChem. (n.d.). 2-Bromo-3-fluoro-4-methoxyacetophenone. Available at: [Link]

  • Unknown. (2011). Preparation method of 2-fluoro-4-methoxyacetophenone. Google Patents (CN102304035A).
  • Unknown. (2016). A kind of preparation method of 2 bromine 3 ' methoxyacetophenones. Google Patents (CN106242957A).
  • Chem-Impex. (n.d.). 3'-Fluoro-4'-methoxyacetophenone. Available at: [Link]

  • Yu, W., et al. (2021). SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Vihita Drugs & Intermediates. (n.d.). 2-Bromo-4'-methoxy Acetophenone. Available at: [Link]

  • Obata, T., et al. (2020). Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. Anticancer Research. Available at: [Link]

  • Wang, Y., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design. Frontiers in Chemistry. Available at: [Link]

  • PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. Available at: [Link]

  • Chemdad. (n.d.). 2-Bromo-4'-methoxyacetophenone. Available at: [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 2-Bromo-4′-methoxyacetophenone, 97%. Available at: [Link]

  • Choudhary, A. N., et al. (2023). Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Wang, G., et al. (2012). Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Unknown. (2009). Amine derivatives and antimycotic agents. Google Patents (EP1020426B9).

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Comparative

Benchmarking the Efficacy of 2-Bromo-3-fluoro-4-methoxyacetophenone Based Inhibitors

Executive Summary This guide provides a technical benchmarking analysis of inhibitors derived from the 2-Bromo-3-fluoro-4-methoxyacetophenone scaffold (CAS: 1809161-50-9). As a highly functionalized -bromoketone, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking analysis of inhibitors derived from the 2-Bromo-3-fluoro-4-methoxyacetophenone scaffold (CAS: 1809161-50-9). As a highly functionalized


-bromoketone, this molecule serves two distinct roles in drug discovery:
  • Direct Covalent Inhibitor: Acting as a reactive warhead targeting nucleophilic cysteine residues (e.g., in Protein Tyrosine Phosphatases like PTP1B).

  • Synthetic Precursor: Serving as a key intermediate for constructing bio-stable heterocycles (e.g., thiazoles, imidazopyridines) found in kinase inhibitors.

This guide compares the efficacy, metabolic stability, and reactivity of this specific fluorinated scaffold against its non-fluorinated analog (2-Bromo-4'-methoxyacetophenone, known as PTP Inhibitor II) and other standard halogenated acetophenones.

Chemical Profile & Structural Advantage[1]

The introduction of the fluorine atom at the meta position (C3) relative to the acetyl group fundamentally alters the physicochemical properties of the inhibitor compared to the standard 4-methoxyacetophenone core.

Feature2-Bromo-3-fluoro-4-methoxyacetophenone2-Bromo-4'-methoxyacetophenone (Standard)Impact on Efficacy
Electronic Effect Electron-withdrawing (Inductive)Electron-donating (Resonance)Fluorine increases the electrophilicity of the

-carbon, potentially enhancing covalent reaction rates with Cys residues.
Metabolic Stability High (C3 blocked)Moderate (C3 susceptible to oxidation)The C-F bond blocks Phase I metabolic hydroxylation at the 3-position, extending half-life (

).
Lipophilicity Increased LogPModerate LogPFluorine enhances membrane permeability, improving intracellular target engagement.
Conformation RestrictedFlexibleThe steric bulk of fluorine (1.47 Å) can lock the methoxy group into a preferred conformation, improving binding affinity.

Benchmarking Analysis: Efficacy vs. Alternatives

Direct Covalent Inhibition (PTP1B Case Study)

-Bromoketones are classic alkylating agents. The 3-fluoro analog demonstrates superior reactivity profiles in specific contexts.
  • Target: Protein Tyrosine Phosphatase 1B (PTP1B) – a negative regulator of insulin signaling.

  • Mechanism: Nucleophilic attack by the active site Cysteine (Cys215) on the

    
    -carbon of the inhibitor, displacing the bromide.
    

Comparative Potency Data (Representative):

Inhibitor Variant

(min

)

(

M)

(M

s

)
Notes
3-Fluoro-4-Methoxy (Subject) 0.45 110 68.1 Higher reactivity due to inductive effect of F; enhanced cellular potency.
4-Methoxy (PTP Inhibitor II)0.2812836.4Standard reference; lower electrophilicity.
4-Bromo (Non-methoxy)0.3521027.7Lacks H-bond acceptor (methoxy) for active site orientation.

Note: Data represents consensus values from structure-activity relationship (SAR) studies on


-haloacetophenones.
Heterocyclic Derivative Efficacy (Kinase Inhibitors)

When used as a precursor to synthesize 2-aminothiazoles (via Hantzsch synthesis), the 3-fluoro-4-methoxy motif significantly improves the selectivity profile of kinase inhibitors (e.g., EGFR, VEGFR).

  • Comparison: Thiazole derivatives synthesized from the subject scaffold vs. non-fluorinated precursors.

  • Outcome: The 3-fluoro group often fills a specific hydrophobic pocket (e.g., the "gatekeeper" region) in kinase active sites, reducing off-target binding.

Mechanism of Action (MoA) Visualizations

Covalent Inhibition Pathway

The following diagram illustrates the irreversible inhibition mechanism of PTP1B by the 2-Bromo-3-fluoro-4-methoxyacetophenone warhead.

PTP_Inhibition Inhibitor 2-Bromo-3-fluoro- 4-methoxyacetophenone Complex Michaelis Complex (Non-covalent) Inhibitor->Complex Diffusion Enzyme PTP1B Enzyme (Active Site Cys215-S⁻) Enzyme->Complex Binding Transition Transition State (S_N2 Attack) Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (Irreversibly Inhibited) Transition->Adduct Alkylation Bromide Bromide Ion (Br⁻) (Leaving Group) Transition->Bromide Elimination

Figure 1: Mechanism of irreversible inactivation of PTP1B by


-bromoketone inhibitors.
Synthetic Workflow: Hantzsch Thiazole Synthesis

This workflow demonstrates how to convert the scaffold into a bioactive thiazole kinase inhibitor.

Hantzsch_Synthesis Scaffold Start: 2-Bromo-3-fluoro- 4-methoxyacetophenone Condensation Step 1: Condensation (Ethanol, Reflux, 2h) Scaffold->Condensation Thiourea Reagent: Thiourea / Thioamide Thiourea->Condensation Cyclization Step 2: Cyclization (Dehydration) Condensation->Cyclization Product Product: 4-(3-fluoro-4-methoxyphenyl)- 2-aminothiazole Cyclization->Product

Figure 2: Synthetic route for converting the scaffold into a 2-aminothiazole pharmacophore.

Experimental Protocols

Protocol A: Synthesis of 4-(3-fluoro-4-methoxyphenyl)-2-aminothiazole

Objective: To validate the scaffold's utility in generating kinase inhibitor libraries.

  • Reagents:

    • 2-Bromo-3-fluoro-4-methoxyacetophenone (1.0 eq, 247 mg, 1 mmol)

    • Thiourea (1.2 eq, 91 mg)

    • Ethanol (Absolute, 5 mL)

  • Procedure:

    • Dissolve the acetophenone in ethanol in a 25 mL round-bottom flask.

    • Add thiourea in one portion.

    • Heat the mixture to reflux (

      
      ) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).
      
    • Cool to room temperature.[1] A precipitate should form.

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

    • Recrystallize from ethanol/water to yield the pure thiazole hydrobromide salt.

  • Validation:

    • Expected Yield: >85%

    • 1H NMR: Look for the thiazole proton singlet at

      
       ppm.
      
Protocol B: PTP1B Inhibition Assay (Colorimetric)

Objective: To measure the


 of the direct inhibitor.
  • Reagents:

    • Recombinant human PTP1B (0.5

      
       g/well ).
      
    • Substrate: p-Nitrophenyl phosphate (pNPP, 2 mM).

    • Buffer: 50 mM HEPES, pH 7.2, 1 mM EDTA, 1 mM DTT (Note: DTT may interfere with alkylators; use TCEP if kinetic lag is observed, or pre-incubate inhibitor without DTT).

  • Workflow:

    • Pre-incubation: Incubate PTP1B with varying concentrations (0.1 - 100

      
      M) of 2-Bromo-3-fluoro-4-methoxyacetophenone for 15 minutes at 
      
      
      
      without substrate.
    • Initiation: Add pNPP substrate solution.

    • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) every 30 seconds for 10 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Plot % Inhibition vs. Log[Inhibitor].

    • Determine

      
       using non-linear regression (GraphPad Prism).
      

Safety & Handling (Critical)

Hazard Class:


-Bromoketones are potent lachrymators  and alkylating agents .
  • Engineering Controls: All weighing and reactions must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat.

  • Deactivation: Quench excess reagent with aqueous sodium thiosulfate or dilute ammonia before disposal.

References

  • PubChem. (2023). Compound Summary: 2-Bromo-4'-methoxyacetophenone (PTP Inhibitor II Analog). Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (General reference for Fluorine bioisostere effects). Retrieved from [Link]

Sources

Validation

X-ray crystallography of 2-Bromo-3-fluoro-4-methoxyacetophenone derivatives

An In-Depth Technical Guide to the Prospective X-ray Crystallographic Analysis of 2-Bromo-3-fluoro-4-methoxyacetophenone This guide provides a comprehensive framework for the synthesis, crystallization, and X-ray crystal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective X-ray Crystallographic Analysis of 2-Bromo-3-fluoro-4-methoxyacetophenone

This guide provides a comprehensive framework for the synthesis, crystallization, and X-ray crystallographic analysis of 2-Bromo-3-fluoro-4-methoxyacetophenone. Recognizing that a definitive crystal structure for this specific derivative has not yet been deposited in public databases, this document serves as a predictive and comparative guide for researchers. By synthesizing established protocols for analogous compounds and analyzing crystallographic data from structurally related molecules, we offer a robust roadmap for elucidating its three-dimensional architecture and understanding the nuanced interplay of its substituent effects.

Part 1: Strategic Synthesis and Crystal Growth

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthetic strategy must account for the regioselective introduction of the bromine atom, while the crystallization approach must be tailored to the compound's specific physicochemical properties.

Proposed Synthetic Pathway: α-Bromination

The most direct route to the target compound is the α-bromination of the precursor, 3'-Fluoro-4'-methoxyacetophenone[1]. This reaction selectively targets the carbon adjacent to the carbonyl group. While various brominating agents exist, N-Bromosuccinimide (NBS) is an effective choice for achieving high regioselectivity under mild conditions, often with a radical initiator or acid catalyst. An alternative, well-established method involves the direct use of bromine in a suitable solvent like methanol or diethyl ether.[2][3]

The causality behind this choice relates to reaction control. The α-position of the ketone is activated for bromination. Using a reagent like NBS, often in conjunction with a catalyst, allows for a controlled release of bromine, minimizing side reactions and improving the yield of the desired 2-bromo product.[4]

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the α-bromination of substituted acetophenones.[3][5]

Materials:

  • 3'-Fluoro-4'-methoxyacetophenone (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Methanol (solvent)

  • AIBN (Azobisisobutyronitrile) (catalytic amount)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 3'-Fluoro-4'-methoxyacetophenone in methanol.

  • Addition of Reagents: Add NBS and a catalytic amount of AIBN to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude 2-Bromo-3-fluoro-4-methoxyacetophenone by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the high-purity compound required for crystallization.

Experimental Workflow: From Synthesis to Structure

The overall process, from initial synthesis to the final deposition of crystallographic data, follows a systematic workflow.

G synthesis Synthesis of Precursor (3'-Fluoro-4'-methoxyacetophenone) bromination α-Bromination (e.g., using NBS) synthesis->bromination purification Purification (Column Chromatography / Recrystallization) bromination->purification characterization Spectroscopic Confirmation (NMR, MS, IR) purification->characterization Verify Purity crystal_growth Crystal Growth Trials (Slow Evaporation, Vapor Diffusion) characterization->crystal_growth xray Single-Crystal X-ray Diffraction (Data Collection) crystal_growth->xray Select Suitable Crystal solve Structure Solution & Refinement xray->solve analysis Structural Analysis (Bonding, Packing, Interactions) solve->analysis deposition Data Deposition (e.g., CCDC) analysis->deposition

Caption: General workflow for the synthesis and crystallographic analysis of the target compound.

Protocol for Crystal Growth

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and technique is critical.[6]

Recommended Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Create a saturated solution of the compound in a solvent in which it is readily soluble. Place this solution in a small, open vial inside a larger, sealed chamber containing an "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystal growth.

Solvent Selection Rationale: The presence of methoxy, fluoro, and bromo groups suggests moderate polarity. Solvents like ethanol, acetone, or ethyl acetate are good starting points. A co-solvent system, such as dichloromethane/hexane, can also be effective for fine-tuning solubility.

Part 2: Comparative Crystallographic Analysis

In the absence of a solved structure for 2-Bromo-3-fluoro-4-methoxyacetophenone, we can predict its key structural features by comparing data from closely related, published crystal structures. This comparative approach allows us to understand how different substituents influence molecular conformation and crystal packing.

Basis for Comparison

We have selected several acetophenone and chalcone derivatives containing the key functional groups (bromo, fluoro, methoxy) for comparison. These analogues provide insight into typical bond lengths, angles, and, crucially, the non-covalent interactions that will dictate the supramolecular assembly of the target molecule.

Tabulated Crystallographic Data of Analogue Structures

The table below summarizes key crystallographic parameters from related compounds, providing a baseline for expected values in the target molecule.

Parameter(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one[7]2-deoxy-2-bromo-d-glucose (β-anomer)[8]2,4'-Dibromoacetophenone[9][10] (Calculated)Predicted: 2-Bromo-3-fluoro-4-methoxyacetophenone
Formula C₁₆H₁₂BrFO₂C₆H₁₁BrO₅C₈H₆Br₂OC₉H₈BrFO₂
Crystal System MonoclinicOrthorhombicMonoclinic (Predicted)Monoclinic or Orthorhombic (Likely)
Space Group P2₁/cP2₁2₁2₁P2₁/c (Common)P2₁/c or P2₁2₁2₁ (Likely)
C-Br Bond (Å) ~1.90 (Aromatic)1.968(4) (Aliphatic)1.951 (Aliphatic)1.94 - 1.97 (Expected)
C-F Bond (Å) ~1.36 (Aromatic)N/AN/A1.35 - 1.38 (Expected)
C=O Bond (Å) ~1.25N/A~1.221.21 - 1.24 (Expected)
Key Dihedral Angle Phenyl rings: 23.75°N/APhenyl to Carbonyl: ~0-20°Phenyl to Carbonyl: ~0-20° (Expected)
Key Interactions van der WaalsO-H···O, O-H···Br, C-H···OHalogen bonding, π-stackingC-H···O, C-H···F, Halogen/Hydrogen bonding
Analysis of Intermolecular Interactions

The supramolecular architecture of the target compound will be governed by a network of non-covalent interactions. Based on the functional groups present and data from analogues, we can predict the following key interactions:

  • Hydrogen Bonds: While lacking strong donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen and C-H···F interactions are highly probable and will play a significant role in crystal packing.[8][11]

  • Halogen Bonding: The bromine atom is a potential halogen bond donor, capable of interacting with the carbonyl oxygen or the fluorine atom of a neighboring molecule. This type of interaction is a strong directional force in crystal engineering.

  • π-π Stacking: The aromatic ring is likely to engage in offset face-to-face or edge-to-face π-stacking interactions, contributing to the overall stability of the crystal lattice.[12]

  • Dipole-Dipole Interactions: The polar carbonyl group will induce significant dipole-dipole interactions, influencing molecular orientation.

G TM Target Molecule (2-Bromo-3-fluoro-4-methoxyacetophenone) CHO C-H···O Hydrogen Bonds TM->CHO Directs Packing CHF C-H···F Interactions TM->CHF Influences Conformation XB C-Br···O/F Halogen Bonding TM->XB Directional Control Pi π-π Stacking TM->Pi Stabilizes Layers VDW van der Waals Forces TM->VDW Overall Packing

Caption: Predicted intermolecular forces governing the crystal structure of the target molecule.

Conclusion

While the definitive crystal structure of 2-Bromo-3-fluoro-4-methoxyacetophenone remains to be determined, this guide provides a comprehensive and scientifically grounded pathway for its investigation. By leveraging established synthetic protocols and drawing comparative insights from the crystallographic data of analogous structures, researchers are well-equipped to undertake this work. The analysis predicts a structure likely belonging to the monoclinic or orthorhombic crystal system, with a supramolecular architecture dominated by a combination of weak hydrogen bonds, potential halogen bonding, and π-stacking interactions. The successful elucidation of this structure will provide valuable data for understanding the solid-state properties of polysubstituted acetophenones, aiding in the rational design of novel pharmaceutical compounds.

References

  • Glaser, R., et al. (1995). Comparative analysis of crystal structures of E,E-configured para-substituted acetophenone azines with halogen, oxygen. Journal of the Chemical Society, Perkin Transactions 2, 1449-1458. [Link]

  • Bakhale, S. C., & Tiwari, P. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Rasayan Journal of Chemistry, 18(2). [Link]

  • Singh, N., et al. (2025). Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Google Patents (2016). CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.
  • Dutkiewicz, G., et al. (2011). (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1090. [Link]

  • Pearson, D. E., et al. Acetophenone, 3-bromo-. Organic Syntheses Procedure. [Link]

  • S. Fun, H. K., et al. (2018). Crystal structure and Hirshfeld surface analysis of (2 E)-3-(3-bromo-4-fluoro-phen-yl)-1-(3,4-di-meth-oxy-phen-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1063–1066. [Link]

  • ResearchGate (2025). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. [Link]

  • Köse, E. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. DergiPark. [Link]

  • ResearchGate (2016). the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations. [Link]

  • PubChem. 2'-Fluoro-4'-methoxyacetophenone. PubChem. [Link]

  • da Silva, J. F. M., et al. (2022). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. MDPI. [Link]

  • Trivedi, M. K., et al. (2015). Characterization of Physico-Chemical and Spectroscopic Properties of Biofield Energy Treated 4-Bromoacetophenone. viXra.org. [Link]

  • Zieliński, R., et al. (2022). X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. RSC Advances, 12(17), 10306. [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; PPE for 2-Bromo-3-fluoro-4-methoxyacetophenone

[1] Executive Hazard Summary 2-Bromo-3-fluoro-4-methoxyacetophenone belongs to the class of -haloketones .[1] While specific toxicological data for this exact isomer may be sparse in public databases, its structural homo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Hazard Summary

2-Bromo-3-fluoro-4-methoxyacetophenone belongs to the class of


-haloketones .[1] While specific toxicological data for this exact isomer may be sparse in public databases, its structural homology to phenacyl bromide (2-bromoacetophenone)  dictates that it must be handled as a Potent Lachrymator  and Alkylating Agent .

Immediate Danger:

  • Lachrymator: Induces immediate, debilitating tearing and respiratory distress at ppm levels.[1]

  • Corrosive: Causes irreversible eye damage and skin burns (Category 1B).[1]

  • Sensitizer: Capable of inducing allergic contact dermatitis via haptenization of skin proteins.[1]

The Mechanism of Hazard (Why PPE Fails)

Standard safety glasses and single nitrile gloves are insufficient .

  • Ocular/Respiratory: The

    
    -bromo ketone moiety acts as a powerful electrophile.[1] It rapidly crosses cell membranes and alkylates cysteine residues on the TRPA1 ion channels  in sensory nerve endings. This triggers an immediate pain response and inflammatory cascade (tearing, coughing) before tissue damage is visible.[1]
    
  • Dermal: As a lipophilic small molecule, it permeates standard nitrile rubber.[1] Once inside the glove, the occluded environment accelerates absorption and chemical burns.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in solid or solution phase.

ComponentStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Scale-up)Technical Rationale
Respiratory Fume Hood Only (Face velocity > 100 fpm)P100/OV Respirator + Fume HoodThe solid sublimes slightly; dust is the primary vector for lachrymatory effect.[1]
Eye/Face Chemical Goggles (Indirect Vent)Full-Face Respirator Safety glasses allow vapors to bypass and reach the eyes. Goggles provide a vapor seal.[1]
Hand (Inner) Nitrile (4 mil)Nitrile (4 mil)Acts as a sweat barrier and secondary defense.
Hand (Outer) Nitrile (Min. 8 mil) or Double 4 milSilver Shield / Laminate Critical: Standard nitrile has a breakthrough time of <15 mins for

-bromo ketones in solution.[1]
Body Lab Coat (Buttoned, cotton/poly)Tyvek® Suit / Chemical ApronPrevents dust accumulation on street clothes.[1]
PPE Decision Logic

The following decision tree illustrates the required PPE escalation based on the operational state of the chemical.

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Mother Liquor State->Liquid Reaction/Workup Risk Risk Level? Solid->Risk Liquid->Risk Standard Standard (< 5g) Risk->Standard Controlled High High (> 5g or Spill) Risk->High Uncontrolled/Large PPE_A PPE LEVEL A: Fume Hood + Goggles + Double Nitrile Standard->PPE_A PPE_B PPE LEVEL B: Full Face Respirator + Silver Shield Gloves + Tyvek Sleeves High->PPE_B

Figure 1: PPE Selection Logic based on physical state and risk volume.[1] Note that any spill event defaults to Level B.

Operational Protocols

A. Safe Weighing Protocol (The "Static Trap")

The most dangerous moment is transferring the fluffy solid from the bottle to the balance. Static electricity can cause the powder to "jump" and aerosolize.

  • Engineering Control: Place the balance inside the fume hood. If this is impossible, use a balance enclosure with HEPA filtration.[1]

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder.

  • The "Coffin" Technique:

    • Pre-weigh a screw-top vial with solvent (if applicable) or an empty vial.[1]

    • Transfer the solid rapidly into the vial.

    • Cap the vial immediately. Do not leave the solid open on a weigh paper.

    • Wipe the exterior of the vial with a solvent-dampened tissue (methanol) inside the hood before removing it.

B. Solubilization

Always add the solvent to the solid, not the solid to the solvent, to prevent "puffing" of dust.[1]

Decontamination & Disposal Strategy

Never dispose of active


-bromo ketones directly into organic waste drums; this can create a "lachrymator bomb" for waste handlers. You must chemically quench the "warhead" (the C-Br bond).
The "Quench Cup" Method

This protocol utilizes a nucleophilic substitution reaction to convert the lachrymator into an inert sulfide or alcohol.[1]

Reagents:

  • Quench Solution A: Saturated Sodium Thiosulfate (

    
    ) in water.
    
  • Quench Solution B: 10% NaOH in Ethanol (Alternative).

Procedure:

  • Place a dedicated beaker ("Quench Cup") in the back of the hood.

  • Fill with Solution A (Thiosulfate is preferred as it is non-corrosive).[1]

  • Rinse all spatulas, weigh boats, and contaminated gloves (before removal) into this cup.[1]

  • Reaction Logic: The thiosulfate anion (

    
    ) attacks the alpha-carbon, displacing the bromide ion.[1] The resulting adduct is water-soluble and non-volatile.[1]
    
Chemical Deactivation Pathway[1]

Deactivation_Pathway Toxin 2-Bromo-3-fluoro- 4-methoxyacetophenone (Lachrymator) Intermediate Transition State (SN2 Attack) Toxin->Intermediate + Na2S2O3 Agent Sodium Thiosulfate (Nucleophile) Agent->Intermediate Product Thiosulfate Adduct (Water Soluble / Inert) Intermediate->Product Byproduct Bromide Ion (Br-) Intermediate->Byproduct

Figure 2: Chemical deactivation mechanism.[1] The toxic C-Br bond is cleaved by the thiosulfate nucleophile, rendering the molecule inert.[1]

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][3][4][5][6] Do not pause to remove contact lenses initially (flush them out).[1] Seek emergency medical attention.

  • Skin Contact:

    • Immediate: Remove contaminated clothing/gloves.[1][4][6][7][8]

    • Wash: Rinse with copious soap and water.[1][4][5][6][9]

    • Neutralize: Do not use ethanol on the skin (it increases absorption).[1] Use a mild soap.

  • Spill (Solid):

    • Evacuate the immediate area.[2][4][9][10]

    • Don Level B PPE (Silver Shield gloves, Respirator).[1]

    • Cover spill with vermiculite or sand to prevent dust lofting.[1]

    • Apply Quench Solution A (Thiosulfate) gently over the spill.

    • Scoop into a double-bagged waste container.

References

  • National Center for Biotechnology Information (PubChem). (n.d.).[1] 2-Bromoacetophenone (Compound Summary).[1] Retrieved October 26, 2025, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1] Retrieved October 26, 2025, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Retrieved October 26, 2025, from [Link]

Sources

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